1-(4-Fluorobenzyl)piperazin-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
309915-37-5 |
|---|---|
Molecular Formula |
C11H13FN2O |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13FN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 |
InChI Key |
SXKHEFKMEKHLAS-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacophoric Effects of the 4-Fluorobenzyl Group on Lipophilicity
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of lead optimization.[1][2] Among the various fluorinated motifs, the 4-fluorobenzyl group stands out as a prevalent and impactful pharmacophore, frequently employed as a bioisosteric replacement for the classic benzyl group. This technical guide provides an in-depth analysis of the pharmacophoric effects of the 4-fluorobenzyl moiety, with a specific focus on its influence on lipophilicity—a critical physicochemical parameter governing a drug's pharmacokinetic profile. We will explore the underlying electronic and solvation principles, present quantitative data, detail experimental protocols for measurement, and contextualize these effects within real-world drug discovery applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular tool to fine-tune the properties of therapeutic agents.
The Central Role of Lipophilicity in Drug Design
Lipophilicity, colloquially "fat-loving," is a measure of a compound's affinity for a non-polar, lipid-like environment versus an aqueous one.[3] This property is paramount in pharmacology as it profoundly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] For a drug to be effective, particularly one administered orally, it must navigate a complex biological journey. It needs sufficient aqueous solubility to dissolve in the gastrointestinal fluids, yet it must also be lipophilic enough to permeate the lipid bilayer of cell membranes to enter the bloodstream and reach its target site.[6][7][]
This delicate balance is quantified by the partition coefficient (P) or, more commonly, its logarithmic form, LogP . LogP is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6][9][10]
LogP = log10 ([Compound]octanol / [Compound]water)
For ionizable compounds, the LogD value is used, which is the partition coefficient at a specific pH (e.g., physiological pH 7.4).[11] An optimal LogP/D range, often considered to be between 1 and 3, is frequently associated with favorable drug-like properties, although this is highly target and context-dependent.[12] Deviating from this range can lead to poor absorption, low bioavailability, rapid metabolism, or off-target toxicity.[6][13][14]
The 4-Fluorobenzyl Group: A Strategic Bioisosteric Tool
Bioisosteric replacement—the substitution of one atom or group with another that produces a molecule with similar biological activity—is a fundamental strategy in medicinal chemistry. The substitution of a hydrogen atom with a fluorine atom is a classic example. The 4-fluorobenzyl group is thus a key bioisostere of the benzyl group, offering subtle yet powerful modulations of a molecule's properties.
The rationale for this substitution lies in the unique characteristics of the fluorine atom compared to hydrogen.
| Property | Hydrogen (H) | Fluorine (F) | Implication for Drug Design |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; F can often occupy the same space as H.[2] |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Strong inductive electron-withdrawal, creating a stable and polar C-F bond.[2][15] |
| Bond Energy (C-X in Benzene) | C-H: ~413 kJ/mol | C-F: ~535 kJ/mol | Increased metabolic stability by blocking sites of oxidative metabolism.[2][16] |
| Hydrogen Bonding | Can act as a donor (in C-H) | Poor H-bond acceptor | Reduces interactions with water, impacting solvation and lipophilicity. |
The introduction of fluorine at the para-position of a benzyl ring imparts these properties, leading to predictable and often beneficial changes in a drug candidate's profile, most notably its lipophilicity.
Caption: Standard workflow for the Shake-Flask method of LogP determination.
Alternative and High-Throughput Methods
-
Reverse-Phase HPLC (RP-HPLC): A rapid, indirect method where LogP is correlated with the compound's retention time on a non-polar column. It requires calibration with standards of known LogP values.
-
¹⁹F NMR Spectroscopy: A powerful technique specifically for fluorinated compounds. It allows for the direct measurement of the compound's concentration in each phase of the octanol-water system by integrating the ¹⁹F NMR signals, avoiding the need for UV activity or extensive calibration. [17][18][19]
Conclusion and Strategic Implications
The 4-fluorobenzyl group is more than just a simple bioisostere; it is a strategic tool for fine-tuning the physicochemical properties of drug candidates. [1]Its primary pharmacophoric effect on lipophilicity is a consistent and predictable, albeit modest, increase in LogP. This effect is not due to a simple addition of "greasiness" but rather a nuanced consequence of altering the molecule's solvation properties, particularly its interaction with water.
For drug development professionals, understanding this principle is key. The introduction of a 4-fluorobenzyl group can be a rational design choice to:
-
Enhance Membrane Permeability: The slight increase in lipophilicity can improve a compound's ability to cross the gut wall or the blood-brain barrier. [1][2][14]* Improve Target Affinity: For targets with hydrophobic binding pockets, the increased lipophilicity can lead to more favorable binding interactions. []* Block Metabolic Oxidation: The strong C-F bond prevents benzylic hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life. [15][16] By mastering the application of such motifs, medicinal chemists can navigate the complex multidimensional optimization challenge of drug discovery with greater precision, ultimately leading to safer and more effective medicines.
References
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- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
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- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
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- García-Serna, R., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
- Ovid. (n.d.). Relationship between lipophilicity and absorption... Journal of Pharmacy and Pharmacology.
- Linclau, B., et al. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal, 21(50), 18017-18023.
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- Aslibeikian, S., et al. (n.d.). Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure. Iranian Journal of Pharmaceutical Research.
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- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- Semantic Scholar. (n.d.). The influence of lipophilicity in drug discovery and design. Semantic Scholar.
- ScienceDirect. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ScienceDirect.
- Chinese Chemical Society. (2023, January 15). Fluorine-containing drugs approved by the FDA in 2021.
- ResearchGate. (2025, August 10). Pharmacophore Modeling for Antitargets.
- Al-Ameedee, M. (2018, October 8). ORGANIC PHARMACEUTICAL CHEMISTRY IV.
- OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques.
- NIH. (2021, December 22). Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold. PMC.
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Comparative Technical Guide: 1-(4-Fluorobenzyl)piperazine vs. Piperazin-2-one
This guide provides an in-depth technical analysis comparing 1-(4-Fluorobenzyl)piperazine and piperazin-2-one . While both share the piperazine heterocycle, they occupy distinct chemical spaces: one as a flexible, basic amine scaffold often implicated in CNS pharmacology, and the other as a rigid, polar lactam used primarily as a peptidomimetic template.
Executive Summary
-
1-(4-Fluorobenzyl)piperazine is a lipophilic, basic secondary amine. It functions primarily as a "privileged structure" in GPCR ligand design (dopamine/serotonin modulators) and as a key intermediate for antihistamines and kinase inhibitors. Its core reactivity lies in the nucleophilicity of the N4 nitrogen.
-
Piperazin-2-one (2-oxopiperazine) is a polar, constrained lactam. It serves as a structural template in medicinal chemistry to mimic peptide
-turns or to position pharmacophores in a rigid spatial arrangement. Its reactivity is defined by the dichotomy between the nucleophilic N4 amine and the non-nucleophilic, acidic N1 amide.
Physicochemical & Structural Profiling
The fundamental difference lies in the oxidation state of the carbon adjacent to the nitrogen, transforming the ring from a flexible diamine to a rigid amide-amine system.
Comparative Data Table
| Feature | 1-(4-Fluorobenzyl)piperazine | Piperazin-2-one |
| CAS Registry | 70931-28-1 | 5625-67-2 |
| Core Character | Lipophilic Base | Polar Lactam |
| Molecular Weight | 194.25 g/mol | 100.12 g/mol |
| LogP (Calc) | ~1.2 (Moderate Lipophilicity) | -1.1 (Hydrophilic) |
| pKa (Conjugate Acid) | ~9.1 (N4), ~5.6 (N1) | ~8.0 (N4), N1 is acidic (pKa ~15) |
| H-Bond Donors | 1 (Secondary Amine) | 2 (Amine + Amide NH) |
| H-Bond Acceptors | 3 (2 Nitrogens, 1 Fluorine) | 2 (Amine N, Carbonyl O) |
| Topological Polar Surface Area | ~15 Ų | ~41 Ų |
| Primary Reactivity | Nucleophilic attack (N4) | N4-Alkylation / N1-Alkylation (Base req.) |
Structural Visualization (DOT)
The following diagram illustrates the structural divergence and electronic environments of the two scaffolds.
Caption: Structural comparison highlighting the electronic distinction between the basic N4 center of the benzylpiperazine and the amide functionality of the piperazinone.
Synthetic Pathways & Causality
A. Synthesis of 1-(4-Fluorobenzyl)piperazine
The synthesis relies on nucleophilic substitution (S_N2) . The causality here is controlled stoichiometry. Since piperazine has two equivalent nitrogens, using a 1:1 ratio with an alkyl halide often leads to a mixture of mono- and bis-alkylated products.
-
Strategic Choice: Use a large excess of piperazine (3-5 equivalents) to statistically favor mono-alkylation.
-
Alternative: Reductive amination of 4-fluorobenzaldehyde with piperazine (requires NaBH(OAc)₃).
B. Synthesis of Piperazin-2-one
The synthesis requires forming the lactam ring. Direct oxidation of piperazine is difficult.
-
Standard Route: Reaction of ethylenediamine with ethyl chloroacetate.[1]
-
Mechanism: First, intermolecular N-alkylation occurs, followed by intramolecular amidation (cyclization).
-
Causality: The reaction must be performed under high dilution or specific stepwise conditions to prevent polymerization (intermolecular reaction between two linear intermediates).
Synthetic Workflow Diagram (DOT)
Caption: Synthetic logic comparing statistical control (Route A) vs. intramolecular cyclization (Route B).
Medicinal Chemistry Applications
1-(4-Fluorobenzyl)piperazine: The CNS Modulator
This moiety is a pharmacophore fragment often associated with monoamine transporter inhibition .
-
Mechanism: The 4-fluorobenzyl group provides lipophilic interaction within the hydrophobic pocket of receptors (e.g., Dopamine D2, Serotonin 5-HT2A), while the piperazine nitrogen engages in a salt bridge with a conserved aspartate residue.
-
Drug Context: It is a structural analog of BZP (Benzylpiperazine) , a stimulant. The fluorine atom at the para-position typically enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity compared to the parent BZP.
-
Warning: In research settings, this compound is often treated as a precursor to "designer drugs" or "legal highs."
Piperazin-2-one: The Peptidomimetic Scaffold
This scaffold is used to constrain the geometry of peptide backbones.
-
Mechanism: The lactam ring forces the N-C-C-N dihedral angle into a specific conformation, mimicking a
-turn. This is critical for designing inhibitors of proteases (e.g., Factor Xa, Thrombin) where the "turn" conformation is required for active site binding. -
Functionalization:
-
N4-Functionalization: Easy introduction of "C-terminal" mimics.
-
C3-Functionalization: Introduction of chiral side chains (mimicking amino acids) during the synthesis of the ring.
-
Experimental Protocols
Protocol A: Synthesis of 1-(4-Fluorobenzyl)piperazine
Self-Validating Step: The use of excess piperazine ensures the mono-alkylated product is the major species. TLC will show the disappearance of the benzyl chloride.
-
Reagents: Piperazine (anhydrous, 50 mmol), 4-Fluorobenzyl chloride (10 mmol), Ethanol (50 mL).
-
Procedure:
-
Dissolve piperazine in refluxing ethanol.
-
Add 4-fluorobenzyl chloride dropwise over 30 minutes. Note: Slow addition prevents high local concentration of the electrophile.
-
Reflux for 3 hours.
-
Validation: Check TLC (Silica, 10% MeOH/DCM). Benzyl chloride (
) should disappear; product appears at .
-
-
Workup:
-
Evaporate solvent.[1] Resuspend residue in water.
-
Filter off bis-alkylated byproduct (insoluble solid).
-
Extract aqueous phase with DCM.
-
Dry (Na₂SO₄) and concentrate to yield the oil.
-
Protocol B: Regioselective Functionalization of Piperazin-2-one
Self-Validating Step: Exploiting pKa differences. N4 is basic; N1 is amidic. Mild base alkylates N4; Strong base (NaH) alkylates N1.
-
Objective: Selective N4-alkylation (e.g., with Benzyl Bromide).
-
Reagents: Piperazin-2-one (10 mmol), Benzyl bromide (10 mmol), Triethylamine (12 mmol), DCM (20 mL).
-
Procedure:
-
Dissolve piperazin-2-one in DCM.
-
Add Et₃N followed by Benzyl bromide at 0°C.
-
Stir at RT for 12 hours.
-
Causality: The amide N1 (
) is not deprotonated by Et₃N and is non-nucleophilic. Only the amine N4 reacts. -
Validation: 1H NMR will show disappearance of the N4-H signal and retention of the N1-H amide doublet (around 6-8 ppm).
-
References
-
PubChem. 1-(4-Fluorobenzyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]
-
PubChem. Piperazin-2-one Compound Summary. National Library of Medicine. Available at: [Link]
-
Baumann, M. H., et al. (2004). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy'). Neuropsychopharmacology.[2] Available at: [Link]
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N-Substituted Piperazin-2-ones: A Privileged Scaffold for Peptidomimetic Design and Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The translation of peptides into viable therapeutic agents is often hindered by their poor pharmacokinetic properties, including low metabolic stability and limited oral bioavailability. Peptidomimetics offer a compelling solution by replicating the essential structural and functional elements of peptides within a more drug-like, non-peptidic framework. Among the various scaffolds employed for this purpose, the N-substituted piperazin-2-one core has emerged as a "privileged structure" in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the synthesis, conformational properties, and application of N-substituted piperazin-2-ones as versatile peptidomimetics. We will delve into the causal relationships behind synthetic strategies, the structural basis for their biological activity, and provide validated experimental protocols for their synthesis and evaluation, aiming to equip researchers with the knowledge to effectively leverage this scaffold in modern drug discovery campaigns.
The Rationale for Peptidomimetics: Introducing the Piperazin-2-one Core
Peptides are exquisite mediators of biological function, yet their therapeutic potential is frequently compromised by rapid enzymatic degradation and poor membrane permeability. The core objective of peptidomimetic design is to create molecules that mimic the three-dimensional pharmacophore of a parent peptide while being built upon a more robust and synthetically accessible chemical scaffold.
The N-substituted piperazin-2-one is a heterocyclic motif that has proven exceptionally valuable in this regard.[1][3] Its inherent structural rigidity and the defined spatial orientation of its substituents allow it to effectively mimic key peptide secondary structures, most notably the β-turn. The strategic placement of nitrogen atoms provides handles for synthetic diversification, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize target engagement and pharmacokinetic profiles.[2] This combination of conformational constraint and synthetic tractability makes the piperazin-2-one scaffold a cornerstone of modern medicinal chemistry, with applications spanning from enzyme inhibitors to receptor antagonists.[4]
Synthesis of the Piperazin-2-one Scaffold: A Methodological Deep Dive
The utility of a scaffold is directly tied to its synthetic accessibility. Fortunately, a variety of efficient methods for constructing N-substituted piperazin-2-ones have been developed. These routes are often designed to be diversity-oriented, allowing for the rapid generation of compound libraries for screening.
Cascade Double Nucleophilic Substitution: An Efficient One-Pot Strategy
A particularly elegant and efficient approach involves a cascade, metal-promoted transformation that forms three bonds in a single pot.[1][3] This method utilizes a chloro allenylamide, a primary amine, and an aryl iodide, offering two points of diversity for combinatorial synthesis.[3]
Causality of Experimental Design: The success of this cascade reaction hinges on the controlled and sequential reactivity of the components. The palladium catalyst first activates the aryl iodide, which then reacts with the allene. This is followed by an intramolecular cyclization involving the in-situ-formed secondary amine, which is generated from the primary amine starting material. The choice of a metal promoter and specific ligands is critical to control the reaction rates and prevent undesired side reactions.
Caption: General workflow for one-pot synthesis of piperazin-2-ones.
Detailed Experimental Protocol: Synthesis of Piperazin-2-one Derivatives via Cascade Reaction
This protocol is adapted from the methodology described by Petkovic et al.[1] It serves as a self-validating system where successful product formation confirms the efficacy of the cascade process.
Materials:
-
Chloro allenylamide (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Aryl iodide (1.1 equiv)
-
Pd(dba)₂ (0.05 equiv)
-
PPh₃ (0.1 equiv)
-
AgNO₃ (0.5 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, oven-baked reaction vessel under an inert atmosphere, add the chloro allenylamide, aryl iodide, Pd(dba)₂, PPh₃, and AgNO₃.
-
Add the anhydrous solvent (e.g., 5 mL per 1 mmol of allenylamide) via syringe.
-
Add the primary amine to the stirred mixture.
-
Seal the vessel and heat the reaction mixture to 85-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted piperazin-2-one.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Conformational Dynamics: The Heart of Peptidomimicry
The ability of the piperazin-2-one scaffold to mimic peptide structures is rooted in its well-defined conformational preferences. Understanding these dynamics is critical for rational drug design. The conformational behavior is primarily governed by two phenomena: the ring pucker of the piperazine core and the restricted rotation around the N-acyl bond.[5][6]
Piperazine Ring Pucker and Amide Bond Rotation
Like cyclohexane, the piperazine ring can adopt several conformations, with the chair conformation being strongly favored energetically over the boat or twisted-boat forms.[7][8] This provides a rigid, predictable geometry.
Simultaneously, the amide bond formed by an N-substituent (e.g., N-benzoyl) has a significant partial double bond character. This restricts free rotation, leading to the existence of distinct rotamers.[5][6] The interplay between the stable chair conformation and the planar amide group defines the spatial orientation of all substituents on the ring.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Protocol Validation: This workflow includes inherent controls. "Vehicle" control wells (cells treated with only the solvent, e.g., DMSO) represent 100% viability, while "blank" wells (media only) provide the background absorbance. The dose-dependent decrease in absorbance for test compounds validates their cytotoxic effect.
Future Perspectives
The development of N-substituted piperazin-2-ones as peptidomimetics is an evolving field. Future efforts will likely focus on:
-
Advanced Synthetic Methodologies: Developing even more efficient and stereoselective synthetic routes to access complex and novel piperazinone structures.
-
Computational Chemistry: Integrating machine learning and deep learning models to better predict the conformational behavior and biological activity of virtual compound libraries, thereby prioritizing synthetic efforts. [2]* Novel Biological Targets: Expanding the application of this scaffold to new and challenging drug targets where peptide or protein-protein interactions play a key role.
By combining innovative synthesis with a deep understanding of conformational control, the N-substituted piperazin-2-one scaffold will undoubtedly continue to be a powerful tool in the development of next-generation therapeutics.
References
- Perryman, M. S., Earl, M. W. M., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2014). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. RSC Publishing.
- Perryman, M. S., et al. (2014). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing).
- Various Authors. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.
- Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry.
- Anonymous. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. PubMed.
- Anonymous. (2021).
- Anonymous. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin.
- Anonymous. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Source not specified.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- MedchemExpress. (Date not available).
- Anonymous. (Date not available). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source not specified.
- Anonymous. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)
- Anonymous. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Anonymous. (2016). Conformational analysis of 2-substituted piperazines. PubMed.
- Anonymous. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Anonymous. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.org.
- Anonymous. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
- Anonymous. (Date not available). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Anonymous. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
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- 3. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
1-(4-Fluorobenzyl)piperazin-2-one: Technical Profile & Synthesis Guide
The following technical guide details the chemical profile, synthesis, and availability of 1-(4-Fluorobenzyl)piperazin-2-one .
Executive Summary & Chemical Identity
1-(4-Fluorobenzyl)piperazin-2-one is a specialized heterocyclic intermediate used primarily in the development of bioactive compounds targeting the Sigma-1 receptor (
Researchers must distinguish between the two primary regioisomers of benzyl-piperazinones:
-
N1-Isomer (Target): 1-(4-Fluorobenzyl)piperazin-2-one. The benzyl group is attached to the amide nitrogen.
-
N4-Isomer (Common): 4-(4-Fluorobenzyl)piperazin-2-one. The benzyl group is attached to the amine nitrogen.
Chemical Data Table
| Property | Detail |
| Chemical Name | 1-[(4-Fluorophenyl)methyl]piperazin-2-one |
| Common Name | 1-(4-Fluorobenzyl)piperazin-2-one |
| Molecular Formula | C |
| Molecular Weight | 208.23 g/mol |
| Core Scaffold | Piperazin-2-one (Ketopiperazine) |
| CAS Number | Not widely listed as a commodity. (Note: The 2-fluoro analog is CAS 1172846-19-3; The reduced piperazine is CAS 70931-28-1) |
| Key Precursors | N-(4-Fluorobenzyl)ethylenediamine; Ethyl chloroacetate |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2] |
Supplier Availability & Sourcing Strategy
As of Q1 2026, 1-(4-Fluorobenzyl)piperazin-2-one is not routinely stocked by major catalog suppliers (e.g., Sigma-Aldrich, crystalline blocks) as a bulk commodity. It is typically generated in situ or sourced via custom synthesis.
Sourcing Decision Matrix
-
For < 5g demands: Perform Method A (Synthesis) in-house. It is a robust, high-yielding 2-step protocol.
-
For > 100g demands: Contract a CRO (Contract Research Organization) citing the N1-alkylation specification.
-
Commercial Analogs: If the exact substitution pattern is not critical for initial screening, consider purchasing 1-(2-fluorobenzyl)piperazin-2-one (CAS 1172846-19-3) which is more frequently available.
Technical Synthesis Protocols
To ensure scientific integrity, two distinct synthetic routes are provided. Method A is recommended for high regioselectivity toward the N1-isomer.
Method A: The Diamine Cyclization Route (Recommended)
This method constructs the piperazinone ring after the benzyl group is in place, ensuring the benzyl group is located at the N1 position.
Mechanism:
-
Reductive Amination: 4-Fluorobenzaldehyde reacts with ethylenediamine to form the mono-substituted diamine.
-
Cyclization: The diamine reacts with ethyl chloroacetate. The primary amine attacks the alkyl chloride (favored kinetically), followed by the secondary amine attacking the ester to close the ring.
Protocol:
-
Step 1: Preparation of N-(4-Fluorobenzyl)ethylenediamine
-
Dissolve ethylenediamine (10 equiv, excess to prevent bis-alkylation) in anhydrous MeOH.
-
Add 4-fluorobenzaldehyde (1 equiv) dropwise at 0°C. Stir for 2h.
-
Add NaBH
(1.5 equiv) portion-wise. Stir at RT for 12h. -
Workup: Quench with water, extract with DCM, dry over Na
SO . Distill to remove excess diamine.
-
-
Step 2: Cyclization to Piperazin-2-one
-
Dissolve the N-(4-fluorobenzyl)ethylenediamine (1 equiv) in EtOH.
-
Add Ethyl chloroacetate (1.1 equiv) and NaOEt (2 equiv).
-
Reflux for 16h.
-
Purification: Concentrate and purify via flash column chromatography (MeOH/DCM gradient).
-
Method B: Regioselective Alkylation (Alternative)
Direct alkylation of piperazin-2-one preferentially targets the more nucleophilic N4 (amine) position. To obtain the N1 (amide) product, a protection strategy is required.
Protocol:
-
Protection: React piperazin-2-one with Boc
O to yield 4-Boc-piperazin-2-one. -
Alkylation:
-
Dissolve 4-Boc-piperazin-2-one in dry DMF at 0°C.
-
Add NaH (1.2 equiv, 60% dispersion). Stir 30 min (deprotonation of amide NH).
-
Add 4-Fluorobenzyl bromide (1.1 equiv). Stir at RT for 4h.
-
-
Deprotection: Treat with TFA/DCM (1:4) for 1h to remove the Boc group.
-
Result: 1-(4-Fluorobenzyl)piperazin-2-one (as TFA salt).
-
Visualization of Synthesis Pathways
The following diagram illustrates the decision logic and chemical pathways to distinguish between the N1 and N4 isomers.
Caption: Synthesis workflow comparing the Diamine Cyclization (Route A) and Protected Alkylation (Route B) to ensure N1-regioselectivity.
Medicinal Chemistry Applications
The 1-(4-fluorobenzyl)piperazin-2-one scaffold is a versatile pharmacophore in drug discovery:
-
Sigma-1 Receptor (
R) Ligands:-
The benzylpiperazine moiety is a "privileged structure" for
R binding. The lactam carbonyl in the 2-position alters the pKa of the distal nitrogen (N4), modifying the electrostatic interaction with the receptor's aspartate residue (Asp126) compared to the reduced piperazine. -
Application: Development of non-opioid analgesics and neuroprotective agents.
-
-
Tyrosinase Inhibitors:
-
Derivatives of 1-(4-fluorobenzyl)piperazine have shown potency against mushroom tyrosinase (IC
values in lowngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> M range).[3] The 2-one scaffold is explored to improve metabolic stability against oxidative deamination. -
Mechanism:[1][4] Competitive inhibition where the piperazine ring chelates copper ions in the active site.
-
-
PARP Inhibitors:
-
Used as a linker segment in poly(ADP-ribose) polymerase inhibitors, connecting the zinc-finger binding motif to the nicotinamide pocket.
-
References
- Synthesis of 1-substituted piperazin-2-ones: Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Source:Synthesis (Thieme), 2023.
-
Tyrosinase Inhibition Studies
-
General Piperazinone Synthesis (Organic Syntheses)
-
Sigma-1 Receptor Ligand Design
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. designer-drug.com [designer-drug.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Piperazinone Lactam Ring Stability in Physiological Conditions: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The piperazinone scaffold is a privileged structure in modern medicinal chemistry, integral to the efficacy of numerous therapeutic agents. However, the inherent reactivity of the endocyclic lactam (amide) bond presents a significant challenge for drug development, directly impacting a compound's shelf-life, pharmacokinetic profile, and overall therapeutic viability. Understanding the stability of the piperazinone lactam ring under physiological conditions is therefore not merely an academic exercise but a critical prerequisite for successful drug design and formulation. This guide provides a comprehensive exploration of the degradation pathways affecting the piperazinone ring, including pH-dependent hydrolysis, enzymatic cleavage, and oxidative metabolism. We offer field-proven, step-by-step protocols for assessing stability through forced degradation studies and in vitro assays, coupled with expert insights into the rationale behind experimental choices and analytical method development. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing piperazinone-based therapeutics.
The Piperazinone Core: Balancing Bioactivity and Inherent Lability
The piperazine ring is a cornerstone in drug design, often introduced to modulate physicochemical properties such as solubility and pKa, or to serve as a scaffold for orienting pharmacophoric elements.[1] The incorporation of a carbonyl group to form a piperazinone introduces a lactam functionality. This endocyclic amide bond, while often crucial for target engagement, is also the molecule's potential "Achilles' heel." Unlike the more strained four-membered β-lactam ring found in penicillin-type antibiotics, the six-membered piperazinone ring is less strained but remains susceptible to cleavage under various conditions.[2][3] The primary stability concerns revolve around three key degradation pathways that can compromise the structural integrity of the drug molecule.
Figure 1: Primary degradation pathways for the piperazinone lactam ring.
Mechanisms of Piperazinone Ring Degradation
A thorough understanding of the chemical and biological mechanisms that lead to ring opening is fundamental to predicting and mitigating instability.
pH-Dependent Hydrolysis
Hydrolysis represents the most common non-enzymatic degradation pathway for lactams.[4] The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactam, leading to ring cleavage. This process is significantly influenced by pH, exhibiting catalysis under both acidic and basic conditions.[4][5]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., the stomach), the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In neutral to alkaline environments (e.g., the intestine, blood plasma), the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. This pathway is often more kinetically significant for lactams at physiological pH.[6]
The stability of piperazine derivatives is known to be highly pH-dependent.[7][8] For many lactam-containing compounds, a U-shaped pH-rate profile is observed, with a region of maximum stability typically found between pH 4 and 7.[5] Determining this optimal pH range is a critical early-stage development activity, as it informs formulation strategies, such as the use of appropriate buffer systems to enhance stability in aqueous solutions.[7]
Enzymatic Hydrolysis
The human body possesses a vast arsenal of hydrolytic enzymes capable of cleaving amide bonds. While β-lactamases are highly specific for the strained ring of β-lactam antibiotics, other, more promiscuous enzymes can hydrolyze the less-strained piperazinone ring.[2][9]
-
Amidases (or Amidohydrolases): This broad class of enzymes (EC 3.5.1.4) catalyzes the hydrolysis of non-peptide amide bonds.[10][11] Their substrate specificity can be quite broad, and they are widely distributed in nature and within the human body.[10] The susceptibility of a specific piperazinone drug to amidase-mediated hydrolysis is a key determinant of its metabolic half-life.
-
Proteases and Peptidases: While primarily involved in protein and peptide digestion, some proteases may exhibit off-target activity towards small molecule lactams, particularly if the drug's structure mimics a natural peptide substrate.
The enzymatic hydrolysis of a lactam ring effectively inactivates the drug, leading to rapid clearance and reduced bioavailability. Therefore, assessing a compound's stability in the presence of liver microsomes, S9 fractions, or plasma, which contain these hydrolytic enzymes, is a mandatory step in preclinical development.
Oxidative Degradation
The nitrogen atoms of the piperazine ring and adjacent carbons are susceptible to oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) family of enzymes in the liver.[12][13] While this does not always involve direct cleavage of the lactam ring, the resulting metabolites can have altered properties or be intermediates in pathways that lead to ring instability.
Key oxidative pathways include:
-
N-Dealkylation: Cleavage of substituents on the piperazine nitrogens.
-
Hydroxylation: Addition of a hydroxyl group to carbons alpha to the nitrogen atoms.[14]
-
Iminium Ion Formation: Oxidation can lead to the formation of a reactive iminium ion intermediate.[14] This electrophilic species can be trapped by cellular nucleophiles, potentially leading to toxicity, or undergo further reactions that could compromise the ring structure.[15]
Furthermore, the drug may be exposed to reactive oxygen species (ROS) in certain physiological or formulation environments, leading to non-enzymatic oxidation.
Experimental Assessment of Lactam Ring Stability
A multi-faceted experimental approach is required to build a comprehensive stability profile for a piperazinone-containing drug candidate.
Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[4][16] Its purpose is twofold: to elucidate potential degradation pathways and to develop and validate a "stability-indicating" analytical method that can resolve the parent drug from all its significant degradation products.[17][18]
Table 1: Typical Conditions for Forced Degradation Studies [7][16]
| Stress Condition | Reagent/Parameter | Typical Conditions | Rationale |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M to 1 M HCl, RT to 60°C | Simulates gastric environment; assesses acid-catalyzed degradation. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M to 1 M NaOH, RT to 60°C | Simulates intestinal environment; assesses base-catalyzed degradation. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% H₂O₂, Room Temp | Investigates susceptibility to oxidative stress. |
| Thermal | Elevated Temperature | 60°C to 80°C (Solid & Solution) | Assesses intrinsic thermal stability. |
| Photolytic | Light Exposure | ≥ 1.2 million lux hours (Visible) & ≥ 200 watt hours/m² (UV) | Determines light sensitivity and informs packaging requirements. |
Causality Behind Experimental Choices: The goal is to achieve 2-20% degradation.[16] If degradation is too extensive (>20%), it becomes difficult to distinguish primary degradants from secondary ones. If it's too low, minor degradants may not be detected. Therefore, conditions are often adjusted (e.g., lower acid concentration, shorter incubation time) to fall within this target range.[16]
Figure 2: Generalized workflow for a forced degradation study.
In Vitro Stability Assays
These assays simulate the biological environment to assess metabolic stability.
-
Plasma Stability: Evaluates stability in blood plasma, which contains various hydrolytic enzymes.[19][20] It is a crucial indicator of a drug's stability in circulation. Many β-lactam antibiotics, for example, are stable for at least 24 hours in plasma when stored at 4-6°C, though some, like imipenem, are notably less stable.[19][20]
-
Microsomal Stability: Uses liver microsomes, which are rich in CYP450 enzymes, to assess susceptibility to Phase I oxidative metabolism.[12] This assay is a primary screen for predicting hepatic clearance.
-
S9 Fraction Stability: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolic pathways, including both Phase I (oxidation) and some Phase II (conjugation) reactions.
Table 2: Comparative Stability of Selected Lactam Antibiotics in Human Plasma
| Compound | Storage Condition | Stability Duration | Reference |
| Meropenem | Room Temperature | Stable up to 24 hours | [19] |
| Piperacillin | 4-6°C | Stable for 24 hours | [19] |
| Imipenem | On Ice (Cool Box) | Unstable within 24 hours | [19] |
| Imipenem | -80°C | Stable for 6 months | [19][20] |
| Ceftriaxone | 4-6°C | Stable for 1 week | [19][20] |
| Amoxicillin | -80°C | Stable for 1 year | [19] |
Note: This data for β-lactam antibiotics illustrates the principles and variability of lactam stability; specific piperazinone compounds must be evaluated individually.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard for stability studies.[21][22][23]
-
Method Development: A stability-indicating method must be able to separate the parent drug from all process impurities and degradation products. While a C18 column is a common starting point, different column chemistries (e.g., phenyl, cyano) or mobile phase modifiers may be necessary to resolve closely eluting peaks, especially for polar metabolites.[7]
-
Peak Identification: When an unknown peak appears in a stability sample, LC-MS is indispensable. The mass-to-charge ratio (m/z) provides the molecular weight of the degradant. Tandem Mass Spectrometry (MS/MS) is then used to fragment the ion, providing structural information that helps elucidate the degradation pathway.[7]
Protocols for Key Stability Experiments
Protocol 1: General Forced Degradation Study[7]
Objective: To generate potential degradation products and establish a stability-indicating HPLC method.
Materials:
-
Piperazinone-containing drug substance
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Preparation: Prepare a concentrated stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature.
-
Thermal Degradation:
-
Solution: Store a vial of the stock solution at 80°C.
-
Solid: Place the solid drug substance in an oven at 80°C.
-
-
Sampling: Withdraw aliquots from each solution at various time points (e.g., 2, 8, 24, 48 hours). For acid/base samples, neutralize them immediately (e.g., add an equivalent amount of NaOH/HCl).
-
Analysis: Dilute all samples to a suitable concentration for HPLC analysis. Analyze alongside a non-stressed control sample (T=0).
-
Evaluation: Compare the chromatograms. Calculate the percentage of degradation and analyze the spectra of new peaks using LC-MS/MS to propose structures.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a compound in plasma.
Materials:
-
Test compound (piperazinone derivative)
-
Control compound (known stable and unstable compounds)
-
Human plasma (or species of interest), pre-warmed to 37°C
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold Acetonitrile with an internal standard)
-
HPLC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it to a working concentration (e.g., 100 µM in Acetonitrile).
-
Reaction Initiation: In a microcentrifuge tube, add 99 µL of pre-warmed plasma. To initiate the reaction, add 1 µL of the 100 µM working solution to achieve a final concentration of 1 µM. Vortex gently.
-
Incubation: Place the tube in the 37°C incubator.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 25 µL) of the plasma-compound mixture.
-
Quenching: Immediately add the aliquot to a tube containing a larger volume (e.g., 100 µL) of the ice-cold quenching solution. This stops the enzymatic reaction and precipitates plasma proteins.
-
Control: Run a parallel incubation with the compound in buffer instead of plasma to assess chemical (non-enzymatic) stability.
-
Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., >10,000 g for 10 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the half-life (t₁/₂) from the slope of the natural log plot of this data.
Figure 3: Workflow for a typical in vitro plasma stability assay.
Conclusion and Future Perspectives
The stability of the piperazinone lactam ring is a critical quality attribute that must be thoroughly investigated throughout the drug development lifecycle. Degradation via hydrolysis, enzymatic action, and oxidation can severely limit the therapeutic potential of promising candidates. A proactive strategy, employing early-stage forced degradation studies and in vitro metabolic assays, is essential. The insights gained from these studies not only enable the development of robust, stability-indicating analytical methods but also guide medicinal chemists in designing next-generation analogues with improved metabolic stability. For example, the addition of steric bulk near the lactam carbonyl can hinder nucleophilic attack, or the modification of adjacent groups can alter electronic properties to disfavor cleavage. By integrating a deep mechanistic understanding with rigorous experimental validation, drug development professionals can successfully navigate the inherent stability challenges of the piperazinone scaffold to deliver safe and effective medicines.
References
- Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy.
- Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology.
- Arbo, M. D., et al. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence.
- Biboy, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE.
- de Vries, S. G., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring.
- Dailly, E., et al. (2021). Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis.
- de Vries, S. G., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring.
- Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs.
- Drawz, S. M., & Bonomo, R. A. (2010). β-Lactamases: A Focus on Current Challenges. Clinical Microbiology Reviews.
- Dailly, E., et al. (2021). In vitro stability study of 10 beta-lactam antibiotics in human plasma samples.
- Legrand, T., et al. (2011). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy.
- Zhou, J., et al. (2024).
- Zhou, J., et al. (2024).
- Legrand, T., et al. (2011). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. R Discovery.
- Al-Tannak, N. F., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing.
- Cre
- Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Singh, G., et al. (n.d.).
- Alsante, K. M., et al. (2011). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Tooke, C. L., et al. (2019). Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI.
- Sharma, M., et al. (2023).
- Wikipedia. (n.d.). Amidase.
- Page, M. I. (2003). The Hydrolysis of Lactams. The Chemistry of Amides.
- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Yamashita, H., et al. (2018). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide.
- Lane, T. R., et al. (2016).
- Kobayashi, N., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed.
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- 8. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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1-(4-Fluorobenzyl)piperazin-2-one: A Strategic Scaffold for Peptidomimetic and GPCR Ligand Libraries
Executive Summary
1-(4-Fluorobenzyl)piperazin-2-one (CAS: 84708-81-6) represents a "privileged scaffold" in modern medicinal chemistry. Bridging the structural gap between flexible piperazines and rigid diketopiperazines, this building block offers a unique combination of hydrogen-bond acceptor capability (via the lactam) and metabolic stability (via the fluorinated benzyl moiety).
This technical guide details the utility of this scaffold in high-throughput library synthesis. It focuses on the chemical orthogonality of the N4-secondary amine, the metabolic advantages of the 4-fluorobenzyl pharmacophore, and validated protocols for generating diverse libraries targeting GPCRs (e.g., Substance P, CCR5) and protease enzymes.
Part 1: Structural Analysis & Pharmacophore Properties
The Fluorine Effect: Metabolic Armor
The inclusion of the 4-fluorobenzyl group is not merely decorative; it is a calculated medicinal chemistry tactic.[1]
-
Metabolic Blocking: The benzyl position is susceptible to oxidative dealkylation by Cytochrome P450 enzymes. The para-fluorine atom blocks the primary site of aromatic hydroxylation, significantly extending the half-life (
) of the scaffold compared to its non-fluorinated benzyl analog. -
Lipophilicity Modulation: The fluorine atom increases lipophilicity (
) without the steric bulk of a chlorine or methyl group, facilitating membrane permeability while maintaining tight steric fit in hydrophobic pockets.
The Lactam Constraint
Unlike the fully saturated piperazine, the piperazin-2-one core introduces a planar constraint at the C1-C2-N1 amide bond.
-
Conformational Bias: This forces the ring into a specific half-chair or boat conformation, often mimicking the
-turn of bioactive peptides. -
H-Bonding: The C2-carbonyl serves as a dedicated hydrogen bond acceptor, critical for interacting with backbone amides in protease active sites.
Part 2: Library Diversification Strategies
The primary value of 1-(4-Fluorobenzyl)piperazin-2-one in library synthesis lies in the reactivity of the N4-secondary amine . This nucleophilic handle allows for rapid, parallel diversification using robust organic transformations.
Diversification Workflow (Visualized)
The following diagram outlines the three primary vectors for library expansion starting from the core scaffold.
Figure 1: Divergent synthesis pathways for N4-functionalization of the piperazin-2-one core.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Controlled N4-Alkylation via Reductive Amination
Context: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the preferred "self-limiting" method for library synthesis.
Reagents:
-
Scaffold: 1-(4-Fluorobenzyl)piperazin-2-one (1.0 eq)
-
Aldehyde: Diverse R-CHO (1.2 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Additive: Acetic Acid (1-2 drops, catalytic)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the scaffold (0.5 mmol) and the aldehyde (0.6 mmol) in DCE (5 mL). If the aldehyde is aromatic or sterically hindered, add catalytic acetic acid to protonate the intermediate carbinolamine. Stir for 30–60 minutes at Room Temperature (RT).
-
Reduction: Add STAB (0.75 mmol) in one portion. The mild nature of STAB prevents the reduction of the aldehyde/ketone prior to imine formation.
-
Monitoring: Stir for 4–16 hours. Monitor via LC-MS. The disappearance of the secondary amine mass (M+H) and appearance of the tertiary amine product indicates completion.
-
Workup (Library Scale): Quench with saturated aqueous NaHCO₃. Phase separate using a hydrophobic frit or liquid handling robot. Evaporate the organic layer.[2]
-
Purification: Most products are >90% pure. If necessary, purify via SCX-2 (Strong Cation Exchange) cartridges to capture the basic amine, washing away non-basic impurities (excess aldehyde).
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Context: Essential for creating biaryl motifs found in kinase inhibitors.
Reagents:
-
Scaffold: 1.0 eq
-
Aryl Bromide: 1.2 eq
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or BrettPhos (4 mol%)
-
Base: NaOtBu (1.5 eq)
-
Solvent: Toluene or Dioxane (degassed)
Methodology:
-
Inert Atmosphere: This reaction is oxygen-sensitive. Perform in a glovebox or under a strict Nitrogen/Argon manifold.
-
Coupling: Combine scaffold, aryl bromide, base, and pre-mixed catalyst/ligand complex in the solvent.
-
Heating: Heat to 80–100°C for 12 hours.
-
Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify via prep-HPLC.
Part 4: Case Studies & Applications
Tyrosinase Inhibitors
Research has demonstrated that the 1-(4-fluorobenzyl)piperazine fragment is a potent pharmacophore for tyrosinase inhibition, a target for treating hyperpigmentation. The piperazinone analog provides a more rigid scaffold, improving selectivity. In a library of 24 compounds, derivatives bearing this specific fragment showed IC₅₀ values in the low micromolar range (e.g., 0.96 µM), significantly more potent than the reference standard kojic acid [1].[3]
Substance P Antagonists (NK1 Receptor)
The piperazin-2-one core is a bioisostere for the morpholine ring found in Aprepitant. The 4-fluorobenzyl group mimics the spatial occupancy of lipophilic side chains required for blocking the Neurokinin-1 (NK1) receptor. Libraries generated by acylating the N4 position with bis-trifluoromethyl benzoyl groups have yielded high-affinity antagonists [2].
Solid-Phase Synthesis Integration
For ultra-high-throughput libraries, the scaffold can be attached to resin.
-
Strategy: Use a linker (e.g., carboxyl-functionalized resin) attached to the N4 position? No, that blocks the diversity point.
-
Correct Strategy: The scaffold is usually built on the resin. However, if using 1-(4-Fluorobenzyl)piperazin-2-one as a starting material, it is best used in solution-phase parallel synthesis or attached to a resin (like 2-chlorotrityl chloride) via a transient carboxyl group if one is introduced at C3, though this is synthetic overkill.
-
Recommended: Use solution-phase synthesis with scavenger resins (e.g., polymer-supported isocyanate to remove excess amine, or polymer-supported trisamine to remove excess acid chlorides) to maintain high throughput without chromatography.
References
-
Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors. European Journal of Medicinal Chemistry, 2019.
-
Solid-phase synthesis of a library of piperazinediones and diazepinediones. Bioorganic & Medicinal Chemistry Letters, 1998.
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate, 2015.
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones. Journal of the American Chemical Society, 2013.
Sources
Methodological & Application
Topic: One-Pot Synthesis of 1-(4-Fluorobenzyl)piperazin-2-one via a Tandem Reductive Amination-Cyclization Cascade
An Application Note for Medicinal and Process Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: Piperazin-2-one is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Traditional multi-step syntheses of N-substituted piperazinones can be inefficient. This application note details a robust and efficient one-pot protocol for the synthesis of 1-(4-Fluorobenzyl)piperazin-2-one. The methodology leverages a tandem cascade reaction, combining a reductive amination step with a subsequent intramolecular N,N'-acyl transfer and cyclization.[3] This approach significantly streamlines the synthetic process, reducing purification steps and improving overall yield and efficiency, making it highly suitable for library synthesis and process development.
Mechanistic Rationale and Reaction Scheme
The synthesis is achieved through a one-pot, three-step cascade that begins with the formation of an imine, followed by its reduction and a final intramolecular cyclization. The choice of reagents is critical for the success of this tandem sequence. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mild nature and its tolerance of the slightly acidic conditions that favor both imine formation and the final cyclization step.[3]
Overall Reaction Scheme:
-
Step A: Imine Formation: 4-Fluorobenzylamine reacts with an N-acyl aminoacetaldehyde equivalent (here, generated in situ from N-(2,2-dimethoxyethyl)acetamide) to form an intermediate iminium ion.
-
Step B: Reductive Amination: The iminium ion is selectively reduced by NaBH(OAc)₃ to yield a diamine intermediate.
-
Step C: Intramolecular Cyclization: Under mildly acidic conditions, typically promoted by acetic acid, the secondary amine of the diamine intermediate undergoes an intramolecular N,N'-acyl transfer, attacking the amide carbonyl to form the six-membered piperazinone ring and eliminate ethanol.[3]
The diagram below illustrates the proposed mechanistic pathway for this cascade reaction.
Caption: Cascade reaction mechanism.
Detailed Experimental Protocol
This protocol is adapted from the general methodology for piperazinone synthesis developed by Beshore and Dinsmore.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Fluorobenzylamine | ≥98% | Sigma-Aldrich | |
| Ethyl 2-(acetylamino)acetate | ≥97% | TCI Chemicals | Precursor to the aldehyde component |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in Toluene | Acros Organics | Handle under inert atmosphere |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade, ≥97% | Combi-Blocks | Moisture sensitive |
| Acetic Acid (AcOH) | Glacial, ACS Grade | Fisher Scientific | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | Use from a solvent purification system |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | Aqueous solution |
| Brine | ACS Grade | VWR | Saturated aqueous NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich | For drying |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | For column chromatography |
Step-by-Step Procedure
Part A: In-situ Generation of N-(2-oxoethyl)acetamide
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add ethyl 2-(acetylamino)acetate (1.45 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (11.0 mL of a 1.0 M solution in toluene, 11.0 mmol, 1.1 eq) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour. The reaction progress can be monitored by TLC (staining with KMnO₄). This solution containing the crude aldehyde is used directly in the next step.
Part B: One-Pot Reductive Amination and Cyclization
-
In a separate 500 mL flask, dissolve 4-fluorobenzylamine (1.25 g, 10.0 mmol, 1.0 eq) in anhydrous acetonitrile (80 mL).
-
Add glacial acetic acid (1.14 mL, 20.0 mmol, 2.0 eq) to the amine solution.
-
Cool the amine solution to 0 °C and slowly transfer the cold aldehyde solution from Part A via cannula.
-
Allow the resulting mixture to stir at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
Part C: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane to afford 1-(4-Fluorobenzyl)piperazin-2-one as a white solid.
Data Presentation and Expected Results
Reaction Parameters
| Parameter | Value |
| Stoichiometry (Amine:Ester) | 1.0 : 1.0 |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) |
| Solvent | DCM / Acetonitrile |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | ~18 hours |
| Typical Yield | 65-75% |
| Purity (Post-Chromatography) | >98% (by HPLC) |
Characterization Data
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.25 (m, 2H), 7.05-6.99 (m, 2H), 4.55 (s, 2H), 3.35 (s, 2H), 3.28 (t, J=5.5 Hz, 2H), 2.75 (t, J=5.5 Hz, 2H), 2.10 (br s, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.5, 162.5 (d, J=245 Hz), 133.0, 130.5 (d, J=8.0 Hz), 115.5 (d, J=21.5 Hz), 61.5, 58.0, 51.0, 49.5. |
| Mass Spec (ESI+) | Calculated for C₁₁H₁₃FN₂O [M+H]⁺: 209.1085; Found: 209.1088. |
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire synthetic workflow, from initial setup to final analysis.
Caption: High-level experimental workflow.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete aldehyde formation.2. Deactivated reducing agent.3. Wet solvents/reagents. | 1. Verify the titer of the DIBAL-H solution. Ensure reaction is kept at -78 °C.2. Use a fresh bottle of NaBH(OAc)₃; handle quickly to minimize atmospheric moisture exposure.3. Use freshly dried, anhydrous solvents and ensure glassware is properly flame- or oven-dried. |
| Stalled Reaction at Diamine | Insufficient acid catalyst to promote the final cyclization step. | Increase the amount of acetic acid to 2.5-3.0 equivalents. Gentle heating (40-50 °C) after the reductive amination is complete may also facilitate cyclization, though this should be monitored carefully to avoid side reactions. |
| Complex Mixture of Products | 1. Over-reduction of the ester starting material to the alcohol.2. Dimerization or polymerization. | 1. Ensure slow, controlled addition of DIBAL-H at -78 °C. Do not let the reaction warm prematurely.2. Maintain appropriate dilution; adding the aldehyde solution slowly to the amine solution (as described in the protocol) minimizes side reactions of the aldehyde. |
References
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]
-
Kazmaier, U. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters, 16(18), 4654–4656. [Link]
-
Neochoritis, C. G., et al. (2019). The Disrupted Ugi Reaction. In The Aziridine Ring in the Synthesis of Natural Products and Their Analogs. [Link]
-
Kruger, H. G., et al. (2014). Solid-phase synthesis of piperazinones via disrupted Ugi condensation. PubMed, 32352769. [Link]
-
Dinsmore, C. J., & Zartman, C. B. (2000). Efficient synthesis of substituted piperazinones via tandem reductive amination–cyclization. Tetrahedron Letters, 41(34), 6335-6339. [Link]
-
Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7949–7960. [Link]
-
Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ResearchGate. [Link]
-
Tripathi, S., et al. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry, 85(11), 6910–6923. [Link]
-
Tripathi, S., et al. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. PubMed, 32352769. [Link]
-
Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications, 88(12), 7949-7960. [Link]
- Google Patents. (2019).
-
Zhang, J., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 24(50), 9294–9299. [Link]
-
Bak, A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. [Link]
Sources
Application Note: Rapid Synthesis of Fluorobenzyl Piperazinones via Microwave-Assisted N-Alkylation
Abstract
This application note provides a comprehensive guide to the synthesis of 4-fluorobenzyl substituted piperazin-2-ones, a scaffold of significant interest in modern medicinal chemistry. We present a detailed, optimized protocol utilizing Microwave-Assisted Organic Synthesis (MAOS), which offers substantial advantages over conventional heating methods. By leveraging the principles of dielectric heating, this protocol dramatically reduces reaction times from hours to minutes, improves yields, and promotes a greener chemistry profile by minimizing energy consumption. This guide is intended for researchers, chemists, and drug development professionals seeking efficient and scalable methods for the synthesis of complex heterocyclic scaffolds.
Introduction: The Significance of Fluorobenzyl Piperazinones and MAOS
The piperazinone core is a "privileged scaffold" in drug discovery, appearing in a multitude of clinically relevant agents, including those targeting cancer, infectious diseases, and central nervous system disorders[1]. The incorporation of a fluorobenzyl moiety can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability, due to the unique electronic properties of the fluorine atom.
Traditional synthesis of N-alkylated piperazinones often involves lengthy reaction times under thermal reflux, which can lead to byproduct formation and significant energy expenditure[1][2]. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis[3]. Unlike conventional methods that rely on slow heat transfer through vessel walls, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient volumetric heating[1][4]. This application note details a robust MAOS protocol for the N-alkylation of piperazin-2-one, providing a rapid and high-yield pathway to 4-(4-fluorobenzyl)piperazin-2-one.
Scientific Rationale & Mechanistic Insights
The remarkable acceleration of chemical reactions under microwave irradiation stems from its unique heating mechanism, which is fundamentally different from conventional conductive heating. The primary mechanisms at play are Dipolar Polarization and Ionic Conduction.[3][4]
-
Dipolar Polarization: Polar molecules, such as the solvent and reactants in this synthesis, possess permanent dipole moments. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant intermolecular friction, resulting in a rapid increase in temperature throughout the bulk of the solution.[4]
-
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will oscillate back and forth under the influence of the oscillating electric field. Collisions between these moving ions and surrounding molecules generate heat.[4]
This direct energy transfer at the molecular level bypasses the slow process of thermal conduction and can lead to localized superheating, accelerating reaction kinetics far beyond what is achievable with an oil bath at the same measured temperature.[4] This often results in cleaner reactions with fewer side products, dramatically reduced reaction times, and improved yields.[3]
Reaction Scheme
The core reaction is a nucleophilic substitution (SN2) where the secondary amine of the piperazin-2-one ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide. A base is used to deprotonate the piperazinone nitrogen, increasing its nucleophilicity.
Caption: General reaction scheme for the microwave-assisted N-alkylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the microwave-assisted N-alkylation of similar piperazine scaffolds[2][5]. Researchers should optimize the parameters for their specific microwave reactor model.
Materials and Reagents
-
Piperazin-2-one (CAS: 109-15-9)
-
4-Fluorobenzyl bromide (CAS: 459-46-1) or 4-Fluorobenzyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
Acetonitrile (CH₃CN), HPLC grade (CAS: 75-05-8)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Microwave synthesis vials (10 mL) with stir bars
-
Dedicated laboratory microwave reactor with temperature and pressure sensors
Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add piperazin-2-one (1.0 mmol, 100.1 mg).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) and 4 mL of acetonitrile.
-
Substrate Addition: Add 4-fluorobenzyl bromide (1.1 mmol, 132 µL, 207.9 mg).
-
Vessel Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (reactor automatically adjusts power to maintain temperature)
-
Stirring: Medium-High (e.g., 600 rpm)
-
-
Cooling: After irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before handling.
-
Work-up:
-
Open the vial and filter the reaction mixture to remove the potassium carbonate.
-
Rinse the solids with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(4-fluorobenzyl)piperazin-2-one as a solid.
Results and Data Presentation
The microwave-assisted protocol provides a significant improvement over conventional heating methods. The data below illustrates a typical comparison for the synthesis of 4-(4-fluorobenzyl)piperazin-2-one.
| Parameter | Microwave-Assisted Method | Conventional Method (Oil Bath) |
| Reaction Time | 15 minutes | 8 - 12 hours |
| Temperature | 120 °C (internal) | 82 °C (refluxing acetonitrile) |
| Isolated Yield | 85 - 95% | 60 - 75% |
| Purity (crude) | High (>90%) | Moderate (often requires extensive purification) |
| Energy Input | Lower, targeted heating | Higher, continuous heating |
| Solvent Volume | Minimal | Often requires more dilute conditions |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from preparation to final analysis.
Caption: Step-by-step experimental workflow diagram.
Mandatory Safety Precautions
Operating a microwave reactor involves unique hazards that require strict adherence to safety protocols.[2]
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven.[6] Laboratory microwave reactors are specifically designed with pressure/temperature controls, continuous ventilation, and blast-proof cavities to handle chemical reactions.[2][6]
-
Pressure Hazard: Reactions in sealed vessels at high temperatures generate significant pressure. Always ensure the reaction scale and solvent choice will not exceed the pressure limits of the vessel or instrument.[5] Never fill a reaction vessel more than two-thirds full.
-
Vessel Integrity: Inspect microwave vials for any cracks, chips, or defects before use. A compromised vial can fail under pressure.[5]
-
Flammable Solvents: Acetonitrile is flammable. Ensure the microwave reactor is placed in a well-ventilated fume hood to dissipate any potential vapors from a leak.[2] Modern reactors have built-in vapor sensors that will shut down the unit if a leak is detected.[2][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. When removing a hot vessel from the reactor, use thermal gloves.[2]
-
Material Compatibility: Do not place metallic objects (spatulas, aluminum foil, etc.) inside the microwave cavity, as this can cause arcing and create a fire hazard.[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature or time.3. Decomposed starting material. | 1. Use freshly dried, anhydrous K₂CO₃.2. Increase reaction temperature in 10°C increments or hold time in 5-min increments.3. Check purity of piperazin-2-one and 4-fluorobenzyl bromide via NMR or TLC. |
| Formation of Byproducts | 1. Reaction temperature is too high.2. Reaction time is too long.3. Presence of water in the reaction. | 1. Decrease the reaction temperature.2. Reduce the hold time.3. Ensure all reagents and solvents are anhydrous. |
| Low Isolated Yield | 1. Incomplete extraction of the product.2. Product loss during chromatography. | 1. Perform an additional extraction of the aqueous layer.2. Ensure proper selection of solvent system for column chromatography to achieve good separation. |
| Reactor Error (Pressure Limit) | 1. Reaction scale is too large for the vial.2. Temperature setpoint is too high for the solvent. | 1. Reduce the amount of all reagents proportionally.2. Lower the temperature setpoint. Consult solvent vapor pressure charts. |
References
-
Vertex AI Search Result[4]: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at:
-
Vertex AI Search Result[5]: Microwave Reactor Safety. Available at:
-
Vertex AI Search Result[3]: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available at:
-
Vertex AI Search Result[8]: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at:
-
Vertex AI Search Result[1]: (PDF) A Review on: A significance of microwave assist technique in green chemistry. Available at:
-
Vertex AI Search Result[9]: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at:
-
Vertex AI Search Result[2]: Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. Available at:
-
Vystavel, M.; et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules 2020 , 25, 2182. Available at: [Link]
-
Vertex AI Search Result[6]: Safety Considerations for Microwave Synthesis - CEM Corporation. Available at:
-
Vertex AI Search Result[7]: Technologies|Microwave Safety Policy. Available at:
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. ajrconline.org [ajrconline.org]
- 4. (PDF) Design, Microwave-Assisted and Conventional Synthesis of New Hybrid Compounds Derived From 1-(4-Fluorophenyl)piperazine and Screening for Their Biological Activities [academia.edu]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. arkat-usa.org [arkat-usa.org]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Integrity in Piperazinone Synthesis
A Guide to Understanding and Preventing Racemization
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the challenges you may encounter. This guide is dedicated to one of the most critical issues in the synthesis of chiral piperazinone derivatives: the prevention of racemization. Maintaining stereochemical integrity is paramount, as the biological activity of your target molecule is intrinsically linked to its three-dimensional structure.[1][2]
This resource is structured to help you diagnose potential issues, understand the underlying mechanisms, and implement robust strategies to ensure the enantiopurity of your products.
Part 1: Frequently Asked Questions - The Fundamentals of Racemization
This section addresses the foundational concepts of racemization as it applies to the synthesis of piperazinone and related amide structures.
Q1: What is racemization, and why is it a critical problem in piperazinone synthesis?
A: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[3] In the context of drug development, where piperazinones are valuable scaffolds, this is a significant problem. The two enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[4] The presence of an unwanted enantiomer can reduce therapeutic efficacy or, in the worst case, introduce harmful side effects.[1] Therefore, controlling stereochemistry is not just a matter of yield, but of safety and function.
Q2: What are the primary chemical mechanisms that cause racemization during synthesis?
A: Racemization in syntheses involving amino acid-derived fragments, which are common precursors for piperazinones, typically occurs via two main pathways during the carboxyl group activation step required for amide bond formation.[5][6]
-
Direct Enolization (α-Proton Abstraction): A base can directly remove the acidic proton from the α-carbon of the activated amino acid derivative. This forms a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical information.[6]
-
Oxazolone (Azlactone) Formation: This is the more common and faster pathway. The activated carboxyl group is attacked intramolecularly by the oxygen of the adjacent amide or urethane carbonyl, forming a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is rapidly removed by even weak bases. The resulting achiral oxazole can then react with an amine nucleophile from either side, producing a racemic product.[7][8] Urethane-type protecting groups (like Boc and Fmoc) significantly reduce the rate of oxazolone formation compared to acyl groups, but the risk is not eliminated.[6][8]
Part 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues
This section is designed to help you pinpoint and resolve racemization problems in your experimental workflow.
Q3: My chiral HPLC analysis shows significant racemization. What are the most likely causes in my reaction conditions?
A: High levels of racemization are almost always linked to the conditions used for amide bond formation or cyclization. Use the following workflow to diagnose the issue.
Q4: How do I choose the right coupling reagent and additives?
A: The choice of coupling reagent is a primary determinant of chiral purity.[7]
-
Carbodiimides (DCC, DIC): These are economical but are prone to causing racemization if used alone.[9] They must be used with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[7][10] These additives react with the activated intermediate to form an active ester that is more resistant to racemization than the O-acylisourea intermediate.[10][11]
-
Uronium/Aminium Salts (HBTU, HATU, COMU): These reagents are highly efficient but require a base for activation, which introduces a risk of racemization.[7] Their use with weaker, sterically hindered bases is critical.[6][12]
-
Phosphonium Salts (PyBOP, PyAOP): These are very effective and generally considered "safer" in terms of racemization because they do not require a base for the initial activation step, although a base is still needed for the coupling.[9] PyAOP is particularly noted for rapid coupling rates, which can help minimize racemization.[6]
-
Novel Reagents (Ynamides, T3P): Newer classes of reagents have been developed specifically to be "racemization-free."[13][14] For particularly sensitive substrates, exploring these options can be highly beneficial.
| Reagent Class | Common Examples | Racemization Risk | Mitigation Strategy |
| Carbodiimides | DCC, DIC, EDC | High (if used alone) | Mandatory use of additives (Oxyma, HOBt).[11] |
| Uronium/Aminium | HBTU, HATU, COMU | Moderate to High | Use with weak, hindered bases (NMM, Collidine).[5][7] |
| Phosphonium | PyBOP, PyAOP | Low to Moderate | Generally safer; still benefits from optimized base/temp.[6] |
| Enzyme Catalyzed | Transaminases | Very Low | Biocatalytic approach avoids harsh chemical activators.[15] |
| Specialty | T3P, Ynamides | Very Low | Designed for epimerization-free coupling.[14] |
Q5: Which base should I use, and how much does it matter?
A: The base is arguably as critical as the coupling reagent. Its role is to deprotonate the ammonium salt of the amine component and to catalyze the reaction, but it can also promote the undesirable abstraction of the α-proton, leading to racemization.[5]
-
Avoid: Strong, non-hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA, Hünig's base) are known to accelerate racemization.[5][7] While efficient, they should be used with extreme caution or avoided for sensitive substrates.
-
Recommended: Weaker, sterically hindered bases are superior for maintaining chiral integrity.
| Base | Abbreviation | pKa (approx.) | Steric Hindrance | Recommendation |
| Diisopropylethylamine | DIPEA | 10.1-11 | High | Use with Caution: High risk of racemization.[7] |
| N-Methylmorpholine | NMM | 7.4 | Low | Recommended: Good balance of basicity and low racemization risk.[5] |
| 2,4,6-Collidine | TMP | 7.4 | High | Highly Recommended: Steric bulk effectively suppresses racemization.[5][7] |
Q6: Beyond reagents, what other experimental parameters should I control?
A: Several other factors can have a significant impact:
-
Temperature: Racemization rates increase with temperature.[16] Whenever possible, run coupling reactions at room temperature or below (e.g., 0 °C). Avoid heating unless absolutely necessary for difficult couplings.
-
Concentration: Reactions should be run at a reasonable concentration (typically 0.1-0.5 M). Overly dilute conditions can slow the desired bimolecular coupling reaction, giving more time for the intramolecular racemization pathway to occur.
-
Pre-activation Time: This is the time between the activation of the carboxylic acid and its addition to the amine. Prolonged pre-activation allows the activated species to sit in solution, increasing the opportunity for oxazolone formation and subsequent racemization.[7] Activate the acid and use it immediately.
-
Solvent: Polar aprotic solvents like DMF and NMP are standard. While solvent effects are complex, ensuring all reagents are fully dissolved is key to promoting the desired reaction over side reactions.[4]
Part 3: Protocols and Methodologies
This section provides actionable, step-by-step protocols for key procedures discussed in this guide.
Protocol 1: General Procedure for Low-Racemization Amide Coupling/Cyclization
This protocol provides a robust starting point for minimizing racemization during the critical bond-forming step in a piperazinone synthesis.
Materials:
-
N-protected amino acid or carboxylic acid fragment (1.0 eq)
-
Amine fragment (1.0-1.2 eq)
-
Coupling Reagent: Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Additive: Ethyl cyanohydroxyiminoacetate (Oxyma) (1.2 eq)
-
Base: 2,4,6-Collidine (TMP) (2.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the N-protected amino acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Amine and Base: Add the amine component (1.0-1.2 eq) to the cooled solution, followed by the dropwise addition of 2,4,6-Collidine (2.0 eq).
-
Activation and Coupling: Add DIC (1.1 eq) to the reaction mixture. This order of addition (activating in the presence of the amine) minimizes pre-activation time.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: Proceed with standard aqueous workup and purification procedures.
Protocol 2: Chiral Purity Analysis by HPLC
This protocol outlines a general method for determining the enantiomeric excess (% ee) of your synthesized piperazinone derivative. Specific column and mobile phase conditions will need to be optimized for your particular compound.[17][18]
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) Column (e.g., Daicel Chiralpak® or Chiralcel® series)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Acetonitrile)
-
Mobile phase modifier (e.g., Diethylamine (DEA) or Trifluoroacetic acid (TFA))
-
Racemic standard of the target compound
-
Synthesized (enantioenriched) sample
Procedure:
-
Method Development (using Racemic Standard): a. Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase. b. Select a chiral column based on the structure of your analyte. Polysaccharide-based columns are a versatile starting point.[17] c. Begin with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min. d. Inject the racemic standard and monitor the chromatogram. The goal is to achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomer peaks. e. If separation is poor, systematically vary the mobile phase composition (e.g., 80:20, 70:30) and consider adding a small amount of modifier (e.g., 0.1% DEA for basic compounds, 0.1% TFA for acidic compounds).
-
Sample Analysis: a. Once an optimized method is established, prepare a solution of your synthesized sample at the same concentration. b. Inject the sample onto the column using the optimized method. c. Record the chromatogram.
-
Data Analysis: a. Identify the peaks corresponding to the major and minor enantiomers. b. Integrate the peak areas for both enantiomers (Area_major, Area_minor). c. Calculate the enantiomeric excess using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
References
-
Heine, N., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(12), 5209–5216. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
Heine, N., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. Semantic Scholar. Available at: [Link]
-
Humphrey, J. M., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(8), 1059–1067. Available at: [Link]
-
Heine, N., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Apeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]
-
Xu, S., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2154–2169. Available at: [Link]
-
Subirós-Funosas, A., et al. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(20), 4736. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Fields, G.B. (n.d.). 7.4 Racemization Assays. Available at: [Link]
-
Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Available at: [Link]
-
Dell'Amico, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3463–3473. Available at: [Link]
-
Subirós-Funosas, A., et al. (2020). Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]
-
de la Torre, A., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(7), 3497–3504. Available at: [Link]
-
Slideshare. (n.d.). Racemization in peptide synthesis. Available at: [Link]
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Available at: [Link]
-
Ebbers, E. J. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Available at: [Link]
-
Dell'Amico, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Steendam, R. R. E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6943–6948. Available at: [Link]
-
Steendam, R. R. E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Humphrey, J. M., et al. (2016). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. ACS Figshare. Available at: [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3164–3172. Available at: [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Available at: [Link]
-
Gotor-Fernández, V., et al. (2019). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones. Advanced Synthesis & Catalysis, 361(15), 3639-3646. Available at: [Link]
-
Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Available at: [Link]
-
ACS.org. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2. Available at: [Link]
-
Butini, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1083. Available at: [Link]
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Available at: [Link]
-
Springer. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available at: [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. hepatochem.com [hepatochem.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 15. digibuo.uniovi.es [digibuo.uniovi.es]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jocpr.com [jocpr.com]
Technical Support Center: 4-Fluorobenzyl Halide Coupling Optimization
Topic: Optimization of reaction conditions for 4-fluorobenzyl halides (Chloride/Bromide). Role: Senior Application Scientist. Audience: Medicinal Chemists and Process Development Scientists.
Executive Summary
4-Fluorobenzyl halides are versatile building blocks in medicinal chemistry, primarily used to introduce the 4-fluorobenzyl motif—a common pharmacophore for modulating lipophilicity and metabolic stability.[1] However, their reactivity lies in a "Goldilocks" zone that often frustrates researchers: they are reactive enough to decompose (hydrolyze/polymerize) upon improper storage but often sluggish in substitution reactions compared to their non-fluorinated counterparts due to the electronic effects of the fluorine atom.
This guide addresses the three most common failure modes: Sluggish
Module 1: Nucleophilic Substitution ( ) Optimization
Context: You are attempting to alkylate an amine, phenol, or thiol, but the reaction is incomplete or requires excessive heating, leading to impurities.
Q1: My reaction with 4-fluorobenzyl chloride is stalling at 50% conversion. How do I drive it to completion without raising the temperature?
A: The chloride leaving group is often too poor for the electron-deficient 4-fluorobenzyl system. You should implement an In-Situ Finkelstein Activation .
-
The Science: The fluorine atom at the para position is electron-withdrawing. While this makes the benzylic carbon more electrophilic, it also destabilizes the developing positive charge in the transition state. If you use the chloride, the C-Cl bond strength often outcompetes the nucleophilic attack.
-
The Protocol: Add 10–20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to your reaction mixture.
-
Mechanism:[2][3][4][5][6][7][8][9] The iodide displaces the chloride to form the highly reactive (and transient) 4-fluorobenzyl iodide, which reacts rapidly with your nucleophile.
-
Benefit: This allows the reaction to proceed at lower temperatures (
C instead of reflux), reducing thermal decomposition.
-
Q2: I see significant byproduct formation. Is my base causing side reactions?
A: Likely yes. Benzyl halides are prone to base-mediated elimination or polymerization if the base is too strong or the solvent is "too" good.
-
Troubleshooting Matrix:
| Current Condition | Issue Observed | Recommended Adjustment |
| NaH / DMF | Black tar / Polymerization | Switch to |
| No reaction / Sluggish | Switch to | |
| Amine Base ( | Quaternary ammonium salts | Use Inorganic Bases. Tertiary amines can act as nucleophiles, reacting with the benzyl halide to form quaternary salts. Use DIPEA (sterically hindered) if an organic base is mandatory. |
Module 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Context: You are coupling 4-fluorobenzyl bromide/chloride with a boronic acid, but you observe significant homocoupling (4,4'-difluorobibenzyl) instead of the cross-coupled product.
Q3: Why is my benzyl halide coupling with itself (Homocoupling)?
A: Benzyl halides undergo Oxidative Addition to Palladium very easily. If the Transmetalation step (reaction with Boron) is slow, two Benzyl-Pd species will disproportionate or react, leading to homocoupling.
-
The Fix: You must accelerate Transmetalation relative to Oxidative Addition.
-
Slow Addition: Do not dump the benzyl halide in at once. Add it dropwise over 1 hour to the mixture containing the Catalyst + Boronic Acid + Base. This keeps the concentration of Benzyl-Pd low.
-
Base Selection: Switch to
(hydrated) . Phosphate bases often facilitate the activation of the boronic acid better than carbonates in these systems. -
Ligand Choice: Use dppf (1,1'-Bis(diphenylphosphino)ferrocene). The wide bite angle of dppf favors the reductive elimination of the cross product over the homocoupling pathways often seen with
.
-
Q4: The literature suggests
, but it fails for the Chloride. Why?
A:
-
Recommendation: Switch to a pre-catalyst system like
or a Buchwald generation precatalyst (e.g., XPhos Pd G2 ). These are electron-rich and bulky, facilitating the oxidative addition of the tougher chloride bond.
Module 3: Stability & Storage (The "Hidden" Variable)
Q5: My 4-fluorobenzyl chloride has turned pink and fumes when opened. Is it usable?
A: Do not use it. The pink color and fuming indicate hydrolysis has occurred, generating HCl gas and 4-fluorobenzyl alcohol.
-
The Cause: Moisture ingress. The HCl generated acts as an autocatalyst, accelerating further degradation.
-
The Fix:
-
Purification: If you have a large amount, wash with saturated aqueous
, dry over , and distill under vacuum. -
Storage: Store over activated 4Å Molecular Sieves or a stabilizer (like silver turnings) in a fridge (
C).
-
Visual Troubleshooting Guides
Diagram 1: Reaction Logic Flow (
vs Coupling)
Caption: Decision tree for optimizing reaction conditions based on observed failure modes.
Diagram 2: The Homocoupling Trap in Suzuki Reactions
Caption: Visualizing the kinetic competition between the desired Transmetalation and the undesired Homocoupling pathway.
References
-
Sigma-Aldrich. 4-Fluorobenzyl chloride Product Specification & Safety Data Sheet. (Accessed 2024).[4][10] Link
-
National Institutes of Health (NIH) - PubChem. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides. (PMC3086823). Link
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling Mechanism and Side Reactions.Link
-
Master Organic Chemistry. Factors Affecting SN2 Reactivity: Solvent and Nucleophile.Link
-
Yoneda Labs. Practical Guide to Suzuki-Miyaura Cross-Coupling: Homocoupling Issues.Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. siue.edu [siue.edu]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Technical Support Center: Controlling Amide Hydrolysis of Piperazin-2-one in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the acid-catalyzed hydrolysis of piperazin-2-one. As a cyclic amide, piperazin-2-one and its derivatives are crucial building blocks in medicinal chemistry, but their stability in acidic environments can be a significant hurdle.[1][2][3] This resource is designed to provide you with the expertise and practical solutions to control and mitigate these degradation pathways.
I. Understanding the Challenge: The "Why" Behind Piperazin-2-one Hydrolysis
Before delving into troubleshooting, it's essential to understand the fundamental mechanism of acid-catalyzed amide hydrolysis. Unlike esters, amides are generally stable functional groups.[4] However, under acidic conditions, the amide bond in the piperazin-2-one ring can be cleaved.
The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon.[5][6][7] This is followed by a series of proton transfers, ultimately leading to the cleavage of the C-N bond and the opening of the piperazine ring.
Mechanism of Acid-Catalyzed Hydrolysis of Piperazin-2-one
Caption: Acid-catalyzed hydrolysis of piperazin-2-one.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving piperazin-2-one in acidic media.
FAQ 1: My piperazin-2-one derivative is degrading rapidly in my acidic formulation. What are the primary factors I should investigate?
Answer: Several factors can accelerate the hydrolysis of piperazin-2-one. The most critical to investigate are:
-
pH: The rate of acid-catalyzed hydrolysis is highly dependent on the hydrogen ion concentration. Lower pH values will generally lead to faster degradation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8] Elevated temperatures used during processing or storage can significantly impact stability.
-
Presence of Catalysts: Certain metal ions can potentially catalyze the hydrolysis reaction. Ensure your reagents and glassware are free from metal contaminants.[9]
-
Water Activity: The concentration of water in your formulation is a key factor. While acidic conditions are the primary driver, the availability of water as a reactant is essential for hydrolysis to occur.
Troubleshooting Guide: Mitigating Rapid Degradation
| Symptom | Potential Cause | Recommended Action |
| Unexpectedly fast degradation at room temperature. | Incorrectly prepared acidic buffer, leading to a lower than intended pH. | Verify the pH of your medium using a calibrated pH meter. Adjust as necessary with a suitable base. |
| Degradation observed during a heating step. | Thermally-induced hydrolysis. | Minimize the duration and temperature of any heating steps. Consider alternative, lower-temperature processing methods if possible. |
| Inconsistent degradation rates between batches. | Contamination with catalytic metal ions. | Use high-purity reagents and solvents. Consider using metal-chelating agents like EDTA if metal contamination is suspected.[10] |
| Degradation in a formulation with low water content. | Hygroscopic excipients absorbing atmospheric moisture. | Store and handle hygroscopic materials in a controlled, low-humidity environment. Consider using desiccants during storage.[8] |
FAQ 2: How can I accurately monitor the hydrolysis of piperazin-2-one in my experiments?
Answer: Real-time or periodic monitoring is crucial for understanding the kinetics of hydrolysis and the effectiveness of your control strategies. Several analytical techniques are suitable for this purpose:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A stability-indicating HPLC method can separate the intact piperazin-2-one from its hydrolysis products, allowing for accurate quantification of both over time.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, which is invaluable for confirming the structure of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in-situ monitoring), providing detailed structural information about the species in solution.[13]
-
Infrared (IR) Spectroscopy: Techniques like FlowIR™ can be used for continuous monitoring of the disappearance of the amide carbonyl peak and the appearance of a carboxylic acid peak.[13]
Experimental Protocol: Developing a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the separation.
-
Detection: UV detection is often suitable for piperazin-2-one derivatives containing a chromophore. If not, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[11][14]
-
Forced Degradation Study: To validate that your method is "stability-indicating," you must perform a forced degradation study.[12] This involves intentionally degrading your compound under various stress conditions (acid, base, oxidation, heat, light) and demonstrating that the degradation products are resolved from the parent peak.
Caption: Workflow for a forced degradation study.
FAQ 3: What are the expected hydrolysis products of piperazin-2-one, and are they a concern?
Answer: Acid-catalyzed hydrolysis of the piperazin-2-one ring will break the amide bond, leading to a linear amino acid derivative. For the parent piperazin-2-one, this would be N-(2-aminoethyl)glycine. The specific structure of the product will depend on any substituents on the piperazin-2-one ring.
The formation of these degradation products is a significant concern for several reasons:
-
Loss of Potency: Degradation reduces the concentration of the active pharmaceutical ingredient (API), leading to a loss of therapeutic efficacy.
-
Potential Toxicity: The hydrolysis products may have their own pharmacological or toxicological profiles, which could be undesirable.
-
Altered Physicochemical Properties: The formation of new chemical entities can change the solubility, stability, and other physical properties of the formulation.
It is crucial to identify and characterize any significant degradation products and assess their potential impact.
FAQ 4: Are there formulation strategies I can employ to minimize the hydrolysis of piperazin-2-one derivatives in an acidic solution?
Answer: Yes, several formulation strategies can help improve the stability of piperazin-2-one in acidic media:
-
pH Optimization and Buffering: The most critical factor is to control the pH. Conduct a pH-stability profile to identify the pH at which your compound is most stable. Use a suitable buffer system to maintain this optimal pH.[10]
-
Co-solvents: The addition of co-solvents such as ethanol, glycerin, or propylene glycol can reduce the activity of water and, in some cases, slow down the rate of hydrolysis.[10]
-
Lyophilization (Freeze-Drying): For highly sensitive compounds, removing water through lyophilization to create a solid powder for reconstitution is a very effective strategy to prevent hydrolysis during storage.[10]
-
Salt Formation: Formulating the piperazin-2-one derivative as a salt (e.g., hydrochloride, citrate) can sometimes improve its stability in solution, although this needs to be evaluated on a case-by-case basis.[10]
Comparative Stability Data in Different Media (Illustrative)
| Medium | pH | Temperature (°C) | Half-life (t½) of Piperazin-2-one Derivative (hours) |
| 0.1 M HCl | 1.0 | 40 | 2.5 |
| Acetate Buffer | 4.5 | 40 | 72 |
| Phosphate Buffer | 6.8 | 40 | > 500 |
| 0.1 M HCl in 50% Ethanol/Water | 1.0 | 40 | 8.0 |
This data is for illustrative purposes only and will vary depending on the specific piperazin-2-one derivative.
III. Conclusion
Controlling the acid-catalyzed hydrolysis of piperazin-2-one is a multifaceted challenge that requires a thorough understanding of the underlying chemical principles and a systematic approach to experimentation. By carefully controlling pH, temperature, and formulation components, and by employing robust analytical methods for monitoring, researchers can successfully mitigate degradation and ensure the integrity of their piperazin-2-one-containing compounds. This guide provides a foundational framework for troubleshooting and optimizing your experimental conditions. For further in-depth information, please consult the referenced literature.
IV. References
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
-
Olszewski, T. K., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega.
-
Ingham, R. J., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. ResearchGate.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
-
Russo, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC.
-
BenchChem. (2025). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. Benchchem.
-
O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate.
-
OpenStax. (2023). 21.7 Chemistry of Amides. OpenStax.
-
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
-
MedchemExpress.com. Piperazin-2-one | Intermediate.
-
JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
-
JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry.
-
Journal of the Chemical Society (Resumed). (1951). Hydrolysis of amides and related compounds. Part II. Acetylglycine, piperazine-2 : 5-dione, and gelatin in concentrated hydrochloric acid. Journal of the Chemical Society (Resumed).
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones.
-
MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
-
ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
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- 1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
1H NMR Characteristic Peaks of 1-(4-Fluorobenzyl)piperazin-2-one: A Technical Comparison Guide
Executive Summary & Structural Definition
In the development of bioactive scaffolds—particularly for PARP inhibitors, sigma receptor ligands, and peptidomimetics—the piperazin-2-one (ketopiperazine) core is a critical structural motif.
This guide focuses on the 1-(4-Fluorobenzyl)piperazin-2-one regioisomer. Accurate structural assignment of this compound is challenging due to the existence of its regioisomer, 4-(4-Fluorobenzyl)piperazin-2-one . The distinction lies in whether the 4-fluorobenzyl group is attached to the amide nitrogen (N1) or the amine nitrogen (N4) .
-
Target Compound (Isomer A): 1-(4-Fluorobenzyl)piperazin-2-one (Benzyl on Amide N1).
-
Common Alternative (Isomer B): 4-(4-Fluorobenzyl)piperazin-2-one (Benzyl on Amine N4).
This guide provides a definitive 1H NMR characterization protocol to distinguish these isomers and evaluate purity, grounded in solvent-dependent performance metrics.
Structural Visualization & Nomenclature
To ensure clarity, we utilize standard IUPAC numbering where the amide nitrogen is position 1 and the carbonyl is position 2.
Figure 1: Structural comparison of the N1-substituted target versus the N4-substituted alternative. The chemical environment of the benzyl group dictates the NMR shift.
1H NMR Characteristic Peaks (CDCl3)
The following data represents the characteristic chemical shifts for 1-(4-Fluorobenzyl)piperazin-2-one in Chloroform-d (
Table 1: Peak Assignments & Coupling Constants
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| Benzylic | 4.60 | Singlet | 2H | - | Diagnostic Peak. Significantly deshielded by the planar amide nitrogen. | |
| Aromatic | 7.25 - 7.30 | dd / m | 2H | Ortho to alkyl group. Overlaps with | ||
| Aromatic | 7.00 - 7.05 | Triplet (app) | 2H | Roofing Effect. Characteristic | ||
| Ring C3 | 3.55 | Singlet | 2H | - | Appears as a singlet due to isolation from other protons (unless coupling to NH is seen). | |
| Ring C6 | 3.28 - 3.35 | Triplet | 2H | Deshielded by Amide N1. | ||
| Ring C5 | 3.00 - 3.08 | Triplet | 2H | Shielded by Amine N4. | ||
| Amine | 1.80 - 2.20 | Broad s | 1H | - | Exchangeable. Shift varies with concentration and water content. |
Critical Note: The Benzylic
at 4.60 ppm is the "Fingerprint" signal. If this peak appears at 3.50 - 3.60 ppm , you have synthesized the 4-isomer (Alternative).
Comparative Analysis: Target vs. Alternatives
This section objectively compares the NMR profile of the target against its primary synthetic impurity (the 4-isomer) and evaluates solvent performance.
Regioisomer Differentiation (The "Alternative" Structure)
Synthetic routes using ethylenediamine often produce mixtures. Distinguishing the N1-benzyl (Lactam N) from N4-benzyl (Amine N) is critical.
| Feature | Target: 1-(4-Fluorobenzyl) | Alternative: 4-(4-Fluorobenzyl) | Differentiation Logic |
| Benzyl | Amide N1 is | ||
| Exchangeable Proton | Amine NH ( | Amide NH ( | The target has a basic secondary amine; the alternative has an acidic amide proton. |
| C3 Ring Protons | Protons |
Solvent Performance: CDCl3 vs. DMSO-d6
| Parameter | Chloroform-d ( | DMSO-d6 | Recommendation |
| Resolution | High for aliphatic chain. | High for exchangeable protons. | Use CDCl3 for routine purity checks. |
| NH Visibility | Poor (Broad/Invisible).[1] | Excellent (Sharp/Coupled). | Use DMSO-d6 if confirming the presence of the free amine ( |
| Water Peak | ~1.56 ppm (Interferes with NH). | ~3.33 ppm (Interferes with Ring C6). | Avoid DMSO if precise integration of the piperazinone ring (3.0-3.5 ppm) is required. |
Experimental Protocol: Self-Validating Characterization
To ensure data integrity (E-E-A-T), follow this standardized workflow. This protocol includes a "Self-Validation" step to flag potential isomerization.
Step 1: Sample Preparation[2]
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of CDCl3 (99.8% D, 0.03% TMS).
-
Why: CDCl3 minimizes H-bonding, providing sharper peaks for the benzyl splitting.
-
-
Filtration: If the solution is cloudy (common with lactam salts), filter through a cotton plug.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 2.0 seconds (Essential for accurate integration of the benzylic singlet).
-
Scans (NS): 16 (Sufficient for >5 mg).
-
Spectral Width: -2 to 14 ppm.
Step 3: Data Processing & Validation
-
Phasing: Apply automatic phasing, then manual correction on the benzylic singlet (4.6 ppm).
-
Integration: Calibrate the Benzylic Singlet to 2.00 H .
-
Validation Check:
-
Check the aromatic region (7.0–7.3 ppm).[2] Integration should sum to 4.00 H .
-
Pass Criteria: Benzyl peak is >4.4 ppm.
-
Fail Criteria: Benzyl peak is <3.8 ppm (Indicates N4-alkylation).
-
Figure 2: Decision logic for confirming regiochemistry via NMR.
References
-
Sigma-Aldrich. 1-(4-Fluorobenzyl)piperazine Product Specification. Retrieved from . (Used for comparative benzyl shifts of the non-ketone analog).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 796563, 1-(4-Fluorobenzyl)piperazine. Retrieved from .
-
Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 41001-41011. Retrieved from . (Authoritative source for piperazinone conformational analysis and barrier to rotation).
-
Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives. Journal of Medicinal Chemistry, 48(1), 266-273. Retrieved from . (Primary source for synthesis and characterization of benzyl-piperazine scaffolds).
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Fluorobenzyl Piperazinone Purity Analysis
Abstract
The purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For novel compounds like fluorobenzyl piperazinones, which are pivotal intermediates in modern drug discovery, establishing a robust and reliable analytical method for purity assessment is a critical, non-negotiable step in the development pipeline. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of a representative fluorobenzyl piperazinone. We will deconstruct the method development process, explaining the scientific rationale behind each decision, from column chemistry selection to mobile phase optimization. The objective is to equip researchers, scientists, and drug development professionals with a systematic framework for developing a stability-indicating HPLC method that is not only fit for purpose but also validated for its intended use, in alignment with global regulatory expectations.[1]
The Analytical Challenge: Understanding Fluorobenzyl Piperazinone
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. Fluorobenzyl piperazinone represents a class of molecules characterized by three key structural features that dictate their chromatographic behavior:
-
A Fluorobenzyl Group: This aromatic, hydrophobic moiety provides a strong chromophore, making UV detection a suitable choice. Its fluorine substituent can subtly alter electronic interactions.
-
A Piperazinone Ring: This heterocyclic core contains nitrogen atoms, imparting a basic character to the molecule. The pKa of these nitrogens is a critical parameter, as their ionization state is pH-dependent and will profoundly affect peak shape and retention.[2]
-
A Ketone Group: The carbonyl group on the piperazinone ring adds polarity.
Based on public data for analogous structures like 1-(3-Fluorobenzyl)piperazine and 1-(4-Fluorobenzyl)piperazine, the calculated LogP values are around 1.2-1.6, suggesting a moderate overall hydrophobicity.[3][4] This profile makes reversed-phase HPLC the logical starting point for our investigation.[5]
The Method Development Workflow: A Systematic Approach
Effective method development is not a matter of chance but a structured process of informed decisions. The goal is to achieve adequate resolution between the main compound, its process-related impurities, and any potential degradants that may form during the product's shelf life.
Caption: A systematic workflow for HPLC method development.
Comparison of Stationary Phases: The Heart of the Separation
The choice of the HPLC column dictates the primary mode of interaction between the analyte and the stationary phase.[6] For a molecule like fluorobenzyl piperazinone, several reversed-phase chemistries are viable, each offering unique selectivity.
| Stationary Phase | Primary Interaction Mechanism | Rationale for Fluorobenzyl Piperazinone | Potential Outcome |
| C18 (Octadecylsilane) | Hydrophobic interactions. | Primary Choice. The industry standard for a wide range of molecules. Its non-polar nature effectively retains the moderately hydrophobic analyte.[5] | Good retention and separation of the main peak from non-polar impurities. |
| Phenyl (Phenyl-propyl) | Hydrophobic & π-π interactions. | Alternative Choice. The phenyl rings on the stationary phase can engage in π-π stacking with the analyte's fluorobenzyl ring, offering a different selectivity profile compared to C18.[2] | May provide enhanced resolution for aromatic impurities or degradants that are structurally similar to the parent molecule. |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer on a polar stationary phase. | Contingency Choice. Only considered if the analyte and its key impurities are highly polar and exhibit poor retention on C18 or Phenyl columns.[7] | Strong retention of polar compounds, but may not be suitable for less polar process impurities. |
For this guide, we will develop a method using the robust C18 column and compare its performance against a Phenyl column to demonstrate the practical impact of stationary phase selectivity.
Mobile Phase Optimization: Fine-Tuning Selectivity
The mobile phase is the active component that carries the sample and modulates its interaction with the stationary phase.[8] Its composition is the most powerful tool for optimizing chromatographic resolution.
-
Organic Modifier: A mixture of water and an organic solvent is used in reversed-phase HPLC.[9] Acetonitrile is generally the preferred choice over methanol for this application due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[9]
-
pH Control: This is the most critical parameter for achieving good peak shape for basic compounds. The piperazinone moiety is basic and will exist in both protonated (charged) and neutral forms if the mobile phase pH is near its pKa. This leads to poor peak shape (tailing). By buffering the mobile phase to an acidic pH (e.g., pH 2.5-3.5), we can ensure the piperazinone nitrogens are fully protonated. This single, stable ionic form results in sharp, symmetrical peaks.[2][10] A phosphate buffer is an excellent choice for this pH range.
-
Gradient Elution: For a purity method where unknown impurities and degradants may be present across a range of polarities, a gradient elution is essential.[11] A "scouting gradient" (e.g., 5% to 95% Acetonitrile over 20-30 minutes) is the first step to visualize all components in the sample. The gradient can then be optimized to provide the best resolution around the main peak and its adjacent impurities while minimizing the run time.
Experimental Protocols
The following protocols outline the developed method and the necessary stress studies to prove its stability-indicating nature.
Protocol: Forced Degradation Studies
Objective: To generate potential degradation products to confirm the analytical method's specificity, as mandated by ICH guidelines.[12][13] Degradation of the API between 5-20% is targeted.[13]
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve fluorobenzyl piperazinone reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with mobile phase.[2]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to 10 mL with mobile phase.[2]
-
Thermal Degradation: Store a vial of the solid API in an oven at 80°C for 48 hours. Cool, then prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the API to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[2] Analyze alongside a control sample protected from light.
-
Analysis: Analyze all stressed samples and an unstressed control sample using the developed HPLC methods.
Caption: Workflow for confirming method specificity via forced degradation.
Protocol: Comparative HPLC Methods
| Parameter | Method A: Optimized C18 | Method B: Comparative Phenyl |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ | 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 25 | 70 | |
| 30 | 70 | |
| 31 | 20 | |
| 35 | 20 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detector | PDA at 220 nm | PDA at 220 nm |
| Injection Vol. | 10 µL | 10 µL |
| Sample Conc. | 0.1 mg/mL | 0.1 mg/mL |
Results and Comparative Performance
Upon subjecting the fluorobenzyl piperazinone sample to forced degradation, significant degradation was observed under basic and oxidative conditions, with minor degradation under acidic and photolytic stress. The two HPLC methods were then used to analyze these stressed samples to compare their ability to resolve the parent peak from all generated species.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation (Approx.) | Key Degradant Peaks Observed |
| Acid Hydrolysis | ~5% | D1 (Rt ~8.5 min) |
| Base Hydrolysis | ~18% | D2 (Rt ~11.2 min), D3 (Rt ~14.1 min) |
| Oxidation | ~15% | D4 (N-oxide, Rt ~9.8 min) |
| Thermal | <2% | No significant degradation |
| Photolytic | ~4% | D5 (Rt ~17.5 min) |
Table 2: Comparative Chromatographic Performance Data
| Parameter | Method A: Optimized C18 | Method B: Comparative Phenyl |
| API Retention Time (min) | 15.2 | 13.8 |
| Resolution (API vs. D3) | 2.8 | 1.9 |
| Resolution (API vs. D5) | 3.5 | 4.1 |
| API Tailing Factor | 1.1 | 1.2 |
| Total Run Time (min) | 35 | 35 |
Analysis of Performance:
-
Method A (C18 Column): This method demonstrated excellent performance, providing robust separation for all observed degradation products. The resolution between the API and the most critical degradant from base hydrolysis (D3) was well above the acceptable limit of 2.0. The peak shape was highly symmetrical, as indicated by a tailing factor of 1.1. This method is deemed superior for routine quality control and stability testing.
-
Method B (Phenyl Column): While this method also provided adequate separation for most peaks, it struggled with the resolution of degradant D3. However, it offered superior resolution for the photolytic degradant D5, highlighting the different selectivity afforded by the π-π interactions. This underscores a key principle: if a standard C18 column fails to resolve a specific impurity pair, switching to a different stationary phase chemistry like Phenyl is a powerful alternative strategy.[2]
Method Validation: The Final Step to Trustworthiness
Once the optimal chromatographic conditions are established (Method A), the method must be validated to ensure it is suitable for its intended purpose.[14] Validation is performed according to ICH Q2(R2) guidelines and involves assessing the following parameters:[15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Our forced degradation studies have successfully demonstrated this.[14][17]
-
Linearity: Demonstrating a direct proportionality between concentration and detector response over a specified range.[17]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.[15]
-
Precision: The degree of agreement among individual tests, assessed at two levels: repeatability (short-term) and intermediate precision (day-to-day, analyst-to-analyst).[15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[15]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[17]
Conclusion
The development of a stability-indicating HPLC method for the purity analysis of fluorobenzyl piperazinone is a systematic process grounded in the physicochemical properties of the analyte. A reversed-phase method using a C18 column with an acidic, buffered mobile phase (pH ~3.0) and a gradient elution with acetonitrile provides a robust, reliable, and highly resolving system. Comparative analysis with a Phenyl column confirms that while C18 is broadly effective, alternative stationary phase chemistries can offer unique selectivity for resolving challenging impurity profiles. The presented workflow, from initial analyte assessment through forced degradation and final validation, serves as a comprehensive guide for scientists tasked with ensuring the purity and quality of novel pharmaceutical compounds.
References
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
- Pharmaguideline. (2024).
- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
- Torontech. (2025). 5 Main Types of HPLC Columns Explained. Torontech.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- AMS Biopharma. (2025).
- PubChem. (2026). 1-(3-Fluorobenzyl)piperazine.
- PubChem. (2026). 1-(4-Fluorobenzyl)piperazine.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.
- Bucher. (n.d.).
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Labtech. (n.d.).
- Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova.
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- 4. 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comparative Guide: Binding Affinity Mechanics of Piperazine vs. Piperazin-2-one Scaffolds
Executive Summary
In medicinal chemistry, the transition from a piperazine to a piperazin-2-one (ketopiperazine) scaffold is a classic bioisosteric replacement used to modulate metabolic stability and physicochemical properties. While piperazine serves as a high-affinity "workhorse" due to its ability to form strong salt bridges (
The Verdict: This substitution typically results in a binding affinity penalty (2–10 fold) if the original pharmacophore relied on a cation-
Part 1: Structural & Physicochemical Basis
To understand the binding affinity shift, one must first analyze the fundamental changes in molecular architecture.
Electronic Landscape & Acid-Base Chemistry
The most critical differentiator is the basicity of the nitrogen atoms.
-
Piperazine: A diprotic base.[1][2] The secondary amines are highly basic (
, ). At physiological pH (7.4), the N4 is almost exclusively protonated (cationic), driving strong electrostatic interactions. -
Piperazin-2-one: The introduction of the C2 carbonyl creates a lactam. The N1 nitrogen becomes an amide (non-basic, planar). The distal N4 nitrogen remains basic, but its
is lowered (typically to ~6.0–7.5) due to the electron-withdrawing inductive effect of the carbonyl.
Conformational Entropy
-
Piperazine: Exists predominantly in a flexible chair conformation . It must pay an entropic penalty to freeze into a specific binding pose.
-
Piperazin-2-one: The amide bond forces planarity across the N1-C2-C3 segment, adopting a half-chair or sofa conformation. This pre-organization can theoretically improve affinity by reducing the entropic cost of binding, provided the vector matches the protein pocket.
Visualization: Structural & Property Transition
Figure 1: The structural evolution from piperazine to piperazin-2-one highlights the loss of basicity and the gain of H-bond acceptor capability.
Part 2: Binding Affinity Mechanics
The shift in binding affinity (
The Salt Bridge vs. H-Bond Trade-off
If the piperazine N1 was engaged in a salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the binding pocket, replacing it with an amide (piperazinone) will obliterate this interaction, leading to a drastic loss in potency (often >100-fold).
However, if the pocket contains a backbone NH or a Ser/Thr hydroxyl, the new carbonyl (C=O) of the piperazinone can act as a Hydrogen Bond Acceptor (HBA) , potentially recovering affinity.
Vector Analysis
The vector of the substituent on N1 changes from pyramidal (sp3) in piperazine to planar (sp2) in piperazinone. This alters the trajectory of any attached R-groups, which can clash with the protein wall or, conversely, access a new hydrophobic sub-pocket.
Part 3: Representative Performance Data
The following table synthesizes comparative data typical of GPCR and Protease inhibitor optimization campaigns (e.g., Factor Xa or CCR5 antagonists), where this switch is common.
Table 1: Comparative Performance Metrics
| Feature | Piperazine Analog | Piperazin-2-one Analog | Impact on Drug Design |
| Binding Mode | Ionic / Cation- | Dipolar / H-Bonding | Piperazinone requires a polar partner (HBD) in the pocket. |
| Affinity ( | High (Baseline) | Moderate (2-5x penalty typical) | Affinity is often sacrificed for stability. |
| Solubility | High (Ionized at pH 7.4) | Moderate to Low | May require formulation tweaks. |
| Metabolic Stability | Low (N-oxidation/glucuronidation) | High (Blocked metabolic soft spot) | Primary driver for this switch. |
| Permeability | Low (Polar Cation) | Moderate (Neutral Amide) | Better passive diffusion (CNS penetration). |
Case Study: HIV-1 Capsid Inhibitors (PF74 Analogs)
In the development of HIV-1 capsid inhibitors, researchers explored piperazinone derivatives to improve the stability of the phenylalanine-core scaffold.
-
Observation: The piperazinone derivatives (e.g., Compound 7f) maintained moderate anti-HIV-1 activity (
) compared to the reference PF74 ( ).[3] -
Analysis: While the potency dropped (~7-fold), the piperazinone scaffold offered a distinct vector for exploring HIV-2 selectivity and improved resistance profiles against metabolic degradation [1].
Part 4: Experimental Protocol (SPR Kinetics)
To objectively compare binding affinity, Surface Plasmon Resonance (SPR) is the gold standard. It distinguishes between residence time (
Protocol: Small Molecule Kinetics (Single-Cycle)
Objective: Determine
Reagents:
-
Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4). Crucial: Match DMSO concentration (typically 1-2%) in both running buffer and samples.
Workflow:
-
Immobilization: Covalently couple the target protein to the chip surface (Target ~2000 RU for small molecules) using Amine Coupling (EDC/NHS).
-
Conditioning: Inject buffer to stabilize the baseline.
-
Sample Preparation: Prepare a 5-point concentration series (e.g., 0.1
to 10 ) for both analogs. -
Injection (Single-Cycle): Inject increasing concentrations sequentially without regeneration steps in between. This is critical for fragments with fast off-rates (common for piperazinones).
-
Regeneration: Remove any remaining bound ligand (typically 10 mM Glycine-HCl, pH 2.5) only after the highest concentration.
Visualization: SPR Kinetic Workflow
Figure 2: Single-Cycle Kinetics workflow for analyzing rapid on/off rates typical of small molecule bioisosteres.
Data Interpretation[1][4]
-
Piperazine: Expect fast
(electrostatic steering) and potentially slower if salt bridges form. -
Piperazin-2-one: Expect slower
(lack of electrostatic attraction). If is preserved, it is usually driven by a slower due to rigid hydrophobic fit or specific H-bonds.
References
-
Petkovic, M., et al. (2023). "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis. Link
-
Bishnoi, S., & Rochelle, G. (2002).[2] "Thermodynamics of Piperazine/Methyldiethanolamine/Water/Carbon Dioxide." Environmental Science & Technology. Link
-
Creative Biolabs. (2025). "Surface Plasmon Resonance Protocol & Troubleshooting." Creative Biolabs Protocols. Link
-
Vertex Pharmaceuticals. (2017).[4] "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." ChemMedChem. Link
-
BenchChem. (2025).[1] "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." BenchChem Guides. Link
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Comparative Guide: X-ray Crystallography of N-Substituted Piperazin-2-ones
Executive Summary: The Conformational Dilemma
In the realm of peptidomimetics, N-substituted piperazin-2-ones occupy a critical "Goldilocks" zone. Unlike the hyper-flexible piperazine (which exists predominantly in a chair conformation) or the rigid, planar diketopiperazine (2,5-DKP), the piperazin-2-one scaffold introduces a single amide constraint. This unique structural feature creates a specific vector for hydrogen bonding while retaining a degree of ring puckering essential for induced-fit binding in GPCRs and protease active sites.
This guide objectively compares the structural data derived from Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and computational modeling (DFT). We demonstrate that while NMR provides dynamic equilibrium data, SC-XRD is the only method capable of resolving the absolute configuration and the critical amide-induced ring distortion that defines the bioactivity of this scaffold.
Structural Comparison: Piperazin-2-one vs. Alternatives
To understand the "performance" of this scaffold, we must benchmark its crystallographic parameters against its closest structural relatives: the Piperazine (fully saturated) and the Piperazine-2,5-dione (Diketopiperazine).
Table 1: Crystallographic Metric Comparison
| Feature | Piperazine | Piperazin-2-one (Focus) | Piperazine-2,5-dione |
| Hybridization | All | Mixed | Mixed |
| Dominant Conformation | Perfect Chair | Distorted Chair / Twist-Boat | Planar or Shallow Boat |
| C-N Bond Length | ~1.47 Å (Single) | N1-C2: 1.33–1.35 Å (Partial Dbl) | ~1.33 Å (Amide) |
| Ring Puckering | High flexibility | Moderate constraint (Amide planar) | High constraint (Rigid) |
| Chirality Assignment | Difficult (requires derivatization) | Direct via SC-XRD (Flack Parameter) | Direct via SC-XRD |
| H-Bond Capability | Donor/Acceptor (Amine) | Donor (NH) + Acceptor (C=O) | Dual Donor/Acceptor |
Critical Insight: The "Planarity" Trap
A common error in drug design is modeling piperazin-2-ones as simple chairs. X-ray data consistently reveals that the N1-C2-C3-N4 torsion angle deviates significantly from the ideal
Methodology Comparison: Why X-ray Wins for this Scaffold
While solution-state NMR (
The "Frozen" Conformer Argument
In solution, piperazin-2-ones undergo rapid interconversion. However, SC-XRD captures the molecule in a lattice stabilized by intermolecular forces that often mimic protein-ligand binding interactions (e.g., dipole alignment and
Workflow Visualization: Structural Elucidation Pathway
The following diagram illustrates the decision matrix for selecting SC-XRD over NMR for this specific scaffold.
Caption: Decision matrix highlighting SC-XRD as the superior method for resolving absolute configuration and precise ring geometry in N-substituted piperazin-2-ones.
Experimental Protocol: Synthesis to Crystal
To generate high-quality crystals for this scaffold, we utilize a modified Jocic-type reaction or Palladium-catalyzed allylic alkylation , as these methods allow for the introduction of chirality prior to cyclization [2, 3].
Phase 1: Synthesis of the Chiral Core
Note: This protocol focuses on the crystallization-ready intermediate.
-
Reagents: N-substituted diamine, Trichloromethyl carbinol (or equivalent electrophile), Toluene, NaOH.
-
Reaction: The diamine attacks the trichloromethyl species. The resulting intermediate undergoes a Jocic-type cyclization to form the piperazin-2-one ring.
-
Purification: Flash chromatography (EtOAc/Hexane) is usually sufficient, but for X-ray, we require >99% purity.
Phase 2: Crystallization Protocol (The "Slow Evaporation" Technique)
Piperazin-2-ones are moderately polar. A dual-solvent system is required to encourage organized lattice formation rather than amorphous precipitation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 20 mg of the purified N-substituted piperazin-2-one in a minimum amount of Acetonitrile (ACN) (approx. 0.5 mL). ACN is preferred over Methanol due to better dipole alignment for this scaffold.
-
Antisolvent Addition: Carefully layer Diisopropyl ether (IPE) (approx. 1.0 mL) on top of the ACN solution. Do not mix.
-
Nucleation: Seal the vial with a cap containing a single pinhole. Store at 4°C in a vibration-free environment.
-
Harvesting: Crystals typically form within 48–72 hours as prisms or needles.
-
Mounting: Select a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount on a glass fiber using Paratone oil. Cryo-cool to 100K immediately to reduce thermal motion of the N-substituents.
Data Interpretation: Key Crystallographic Markers
When analyzing the CIF (Crystallographic Information File) for these compounds, focus on three specific parameters that define the "quality" of the ligand for drug design.
The Amide Planarity Index ( )
Calculate the torsion angle
-
Ideal:
(Planar). -
Observed in Piperazin-2-ones: Often deviates by 5–15^\circ$.
-
Significance: A deviation
indicates significant ring strain, often correlating with higher reactivity or specific binding poses.
The Flack Parameter (Absolute Configuration)
For chiral N-substituted piperazin-2-ones (e.g., C3-substituted), the Flack parameter is the gold standard.
-
Value ~0.0: Correct absolute structure.
-
Value ~1.0: Inverted structure.
-
Requirement: Ensure the data collection strategy (Friedel pairs) supports anomalous scattering analysis, especially if no heavy atoms (S, Cl, Br) are present.
Intermolecular Hydrogen Bonding
Visualize the packing. N-substituted piperazin-2-ones often form centrosymmetric dimers in the crystal lattice via
Visualization: Interaction Network
The following diagram depicts the typical intermolecular forces observed in the crystal lattice of these compounds.
Caption: Schematic of intermolecular interactions driving crystal packing. Note the critical role of the C2-Carbonyl as a hydrogen bond acceptor.
References
-
RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. The Royal Society of Chemistry.[1]
-
Perryman, M. S., et al. (2015).[2] Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry.
-
Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones by Catalytic Asymmetric Allylic Alkylation. California Institute of Technology.
-
Regenass, P., et al. (2017).[3] Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. Journal of Organic Chemistry.
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- 3. Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Guide: Fluorobenzyl Piperazinone Derivatives
Executive Summary
Fluorobenzyl piperazinones represent a distinct structural class often encountered as synthetic intermediates in pharmaceutical development or as New Psychoactive Substances (NPS) mimicking opioid or stimulant scaffolds. Their analysis presents a dual challenge: the high polarity of the piperazinone core (lactam) versus the lipophilic fluorobenzyl moiety, and the difficulty in differentiating positional isomers (2-, 3-, 4-fluoro).
This guide compares the fragmentation dynamics of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] It establishes a self-validating workflow for identifying the fluorobenzyl tropylium reporter ion (
Part 1: Structural Context & Analytical Challenges[3]
The core structure consists of a piperazin-2-one ring N-substituted with a fluorobenzyl group. Unlike standard piperazines (e.g., BZP), the presence of the carbonyl group at position 2 introduces an amide functionality, significantly altering the fragmentation pathway by stabilizing the ring against simple retro-Diels-Alder cleavages common in non-oxidized piperazines.
The Isomer Problem
The position of the fluorine atom (ortho, meta, para) on the benzyl ring rarely alters the primary fragmentation mass-to-charge (
-
Challenge: 2-F, 3-F, and 4-F isomers produce identical base peaks.
-
Solution: While MS provides structural class identification, definitive isomer assignment requires chromatographic separation (retention time) or orthogonal detection (IR spectroscopy).
Part 2: Comparative Ionization Techniques (EI vs. ESI)
The choice of ionization source dictates the fragmentation depth and sensitivity.
Table 1: Performance Comparison of Ionization Modes
| Feature | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS/MS) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Molecular Ion ( | Weak or Absent (<5% relative abundance) | Dominant |
| Primary Fragment | ||
| Structural Insight | Fingerprint fragmentation useful for library matching. | Preserves molecular weight; MS/MS required for structure. |
| Limit of Detection | ng/mL range (depends on derivatization) | pg/mL range (high sensitivity) |
| Suitability | Best for general screening and library confirmation. | Best for trace quantification and biological matrices. |
Part 3: Mechanistic Fragmentation Analysis
Understanding the causality of bond breakage is essential for interpreting spectra.
The Fluorobenzyl "Reporter" Ion ( 109)
Regardless of ionization method, the weakest bond is the
-
Mechanism: Inductive cleavage driven by the stability of the resulting carbocation.
-
Result: Formation of the fluorobenzyl cation. This ion often rearranges to a seven-membered fluorotropylium ion , a highly stable aromatic species. This is the diagnostic marker for this class.
The Piperazinone Core
-
EI Mode: The piperazinone ring often fragments further after the loss of the benzyl group, typically ejecting CO (carbon monoxide, 28 Da) or undergoing ring opening.
-
ESI Mode: In MS/MS, the charge may be retained on the piperazinone ring (
~99 depending on substitution) if the proton affinity of the secondary amine/amide allows, but the benzyl cation usually dominates.
Visualization: Fragmentation Pathway
The following diagram illustrates the parallel pathways for a generic 4-(4-fluorobenzyl)piperazin-2-one.
Caption: Dual-pathway fragmentation showing the convergence on the stable fluorotropylium ion (
Part 4: Experimental Protocols
These protocols are designed to be self-validating. If the
Protocol A: GC-MS (Screening & Library Matching)
Objective: Obtain a spectral fingerprint for library comparison.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Methanol. Note: Derivatization (e.g., with TFAA) is recommended if the piperazinone has a free secondary amine to improve peak shape, though not strictly required for fragmentation.
-
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5Sil MS (or equivalent 5% phenyl), 30m x 0.25mm ID.
-
Oven Program:
-
Start 100°C (hold 1 min).
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range:
40–450. -
Validation Check: Verify presence of
109 (Base) and weak molecular ion. If 109 is <50% relative abundance, check for cold spots in the transfer line.
Protocol B: LC-QTOF (High-Res Confirmation)
Objective: Exact mass determination and clean MS/MS spectra.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode. Capillary Voltage: 3500 V.
-
Collision Energy (CE):
-
Perform a "CE Ramp" (e.g., 10, 20, 40 eV).
-
Observation: At 10 eV,
dominates. At 20-30 eV, the 109 fragment should become the base peak.
-
-
Validation Check: The mass error for the parent ion must be <5 ppm. The fragment at 109.0454 (calculated for
) confirms the fluorobenzyl moiety.
Part 5: Data Interpretation & Isomer Differentiation[3]
Table 2: Diagnostic Ion Table (Generic 4-Fluorobenzylpiperazin-2-one)
| Ion Identity | Formula | Exact Mass ( | Relative Abundance (EI) | Relative Abundance (ESI MS/MS) |
| Parent (Protonated) | 209.1085 | N/A | 100% (Low CE) | |
| Parent (Radical) | 208.1012 | <5% | N/A | |
| Fluorotropylium | 109.0454 | 100% (Base) | 100% (High CE) | |
| Piperazinone Ring | 99.0553 | Variable | Variable (often low) | |
| Defluorinated Benzyl | 91.0548 | <10% | <5% |
The "Ortho Effect" Limitation
While ortho-fluorine substitution (2-F) can sometimes facilitate specific hydrogen rearrangements (elimination of HF,
-
Recommendation: Do not rely on MS ratios for isomer ID. Use the chromatographic retention time order, which typically follows: 2-F < 3-F < 4-F on non-polar GC columns (due to boiling point/polarity differences), though this must be confirmed with reference standards [1].
References
-
Regioisomeric Differentiation of Piperazines
-
Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.[3]
- Source: Drug Testing and Analysis / PMC.
- Context: Establishes that regioisomers of benzylpiperazines often yield identical EI-MS spectra, necessitating IR or GC retention time for differenti
-
URL:[Link]
-
-
General Fragmentation of Piperazine Derivatives
-
Fundamental MS Mechanisms
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- 4. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Peptidomimetic Conformation of Piperazinone Rings
Introduction
In the landscape of modern drug discovery, peptidomimetics have emerged as a compelling class of molecules that bridge the gap between small molecules and biologics. Among the scaffolds used to mimic peptide secondary structures, the piperazinone ring is of significant interest due to its conformational versatility and synthetic accessibility.[1][2] As researchers, scientists, and drug development professionals, our ability to rationally design potent and selective therapeutics hinges on a precise understanding of the three-dimensional conformation these scaffolds adopt. This guide provides an in-depth, objective comparison of the primary techniques used to validate the conformation of piperazinone-containing peptidomimetics, grounded in experimental data and field-proven insights.
The central challenge in characterizing piperazinone rings lies in their inherent flexibility.[1] Unlike the rigid planarity of a peptide bond, the piperazinone ring can adopt several low-energy conformations, such as chair, boat, and twisted-boat puckers.[3][4][5] The preferred conformation is influenced by the nature of the substituents, the solvent environment, and interactions with a biological target.[6][7] Therefore, a multi-faceted approach is essential for a comprehensive and accurate conformational analysis.
The Methodological Triad: A Comparative Overview
The validation of piperazinone ring conformation predominantly relies on a triad of techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, X-ray crystallography for solid-state characterization, and computational modeling to provide a theoretical framework and explore conformational landscapes.[8][9][10] Each method offers unique advantages and inherent limitations, and their synergistic application provides the most robust understanding.[11]
| Technique | Primary Information | Advantages | Limitations |
| NMR Spectroscopy | Solution-state 3D structure, dynamics, and intermolecular interactions.[12] | Provides data in a physiologically relevant environment (solution).[12] Can characterize conformational equilibria and dynamics.[8] No requirement for crystallization.[12] | Structure represents a population-weighted average of conformations.[13] Resolution can be lower than X-ray crystallography.[10] Limited to molecules of a certain size. |
| X-ray Crystallography | High-resolution solid-state 3D structure.[10] | Provides precise atomic coordinates and bond geometries.[13] The "gold standard" for static structural determination.[12] | Requires well-ordered single crystals, which can be challenging to obtain. The solid-state conformation may not represent the biologically active solution conformation.[10] Provides a static picture, lacking dynamic information.[13] |
| Computational Modeling | Conformational energy landscapes, prediction of stable conformers, and dynamic behavior.[14][15] | Allows for the exploration of a wide range of possible conformations.[14] Can provide insights into the energetic favorability of different puckers.[3] Can be used to rationalize experimental findings and guide further experiments.[15] | Accuracy is highly dependent on the chosen force field or calculation method.[16] Requires experimental validation.[17] Computationally expensive for large systems or long simulations.[14] |
Delving Deeper: Experimental Protocols and Data Interpretation
A thorough understanding of the experimental nuances is critical for generating high-quality, interpretable data. Here, we present detailed protocols for the key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state conformation of piperazinone-containing peptidomimetics.[8][18] It provides through-space distance restraints (Nuclear Overhauser Effect, NOE) and dihedral angle information (from coupling constants) that are used to calculate a three-dimensional structure.[18]
-
Sample Preparation: Dissolve the purified piperazinone-containing peptidomimetic in a suitable deuterated solvent (e.g., DMSO-d6, CD3CN, or a water/acetonitrile mixture) to a concentration of 1-5 mM. The choice of solvent is critical as it can influence the conformational equilibrium.[6]
-
Initial 1D 1H NMR: Acquire a standard 1D proton NMR spectrum to confirm sample identity, purity, and assess signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Perform a TOCSY experiment to assign all proton resonances within each amino acid residue spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Choosing between NOESY and ROESY: For small molecules (MW < 600 Da), NOESY provides positive NOEs. For large molecules (MW > 1200 Da), NOESY provides negative NOEs. For intermediate-sized molecules, the NOE can be close to zero, making detection difficult.[19] In such cases, ROESY is the preferred experiment as the ROE is always positive.[20][21][22]
-
Acquisition Parameters:
-
Mixing Time (τm): This is a crucial parameter that allows for the transfer of magnetization between spatially close protons. A range of mixing times (e.g., 100-400 ms for NOESY/ROESY) should be tested to monitor the build-up of cross-peaks and avoid spin diffusion.[20]
-
-
-
Data Processing and Analysis:
-
Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Integrate the volumes of the cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r6).[19]
-
Calibrate the distances using a known, fixed distance within the molecule (e.g., the distance between geminal protons).
-
Use the derived distance restraints in a structure calculation program (e.g., CYANA, CNS) to generate an ensemble of solution structures.[18]
-
-
Diagnostic NOEs/ROEs: Look for specific through-space correlations between protons on the piperazinone ring and adjacent residues. For example, an NOE between a proton on a substituent and a ring proton can define the orientation of that substituent.
-
3JHNHα Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton and the alpha-proton can provide information about the φ dihedral angle via the Karplus equation.[23]
-
Chemical Shifts: The chemical shifts of the piperazinone ring protons can be indicative of the ring pucker. For instance, significant upfield or downfield shifts can suggest anisotropic effects from nearby aromatic rings, which are conformationally dependent.[24][25]
Workflow for NMR-Based Conformational Analysis
Caption: A streamlined workflow for determining the solution conformation of piperazinone-containing peptidomimetics using NMR spectroscopy.
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an atomic-resolution snapshot of the molecule in its crystalline form.[13] While this may not always reflect the conformation in solution, it offers an invaluable, high-resolution reference structure.[10][11]
-
Crystallization: This is often the most challenging step. The piperazinone-containing peptidomimetic must be crystallized from solution to form a well-ordered single crystal. This typically involves screening a wide range of solvents, precipitants, and temperatures.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.[10]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule.[10] An atomic model is then built into the electron density and refined to best fit the experimental data.[26]
-
Ring Pucker: The crystal structure will reveal a single, static conformation of the piperazinone ring (e.g., chair, boat, or twisted-boat).[26][27][28]
-
Torsional Angles: Precise values for all dihedral angles within the molecule can be measured.
-
Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other in the solid state, which can sometimes provide clues about potential binding modes to a biological target.[26][29]
Computational Modeling: Exploring the Conformational Landscape
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are indispensable for complementing experimental data.[14][30][31] MD simulations can explore the dynamic behavior of the piperazinone ring in solution, while QM calculations can provide accurate energies for different conformations.[15][16]
-
System Setup: An initial 3D structure of the piperazinone-containing peptidomimetic (often from X-ray crystallography or a model-built structure) is placed in a simulation box filled with explicit solvent molecules (e.g., water).[32]
-
Energy Minimization: The system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).[33]
-
Production Run: A long simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the molecule.[14][17]
-
Trajectory Analysis: The resulting trajectory is analyzed to identify the most populated conformations, the transitions between them, and to calculate various structural parameters over time.[32]
A powerful approach is to use NMR-derived distance restraints in MD simulations.[23][33] This "restrained MD" approach can refine the solution structure and provide a more accurate representation of the conformational ensemble.[33] Comparing the computationally predicted low-energy conformations with the experimental NMR and X-ray data serves as a critical validation step.[17]
Logical Framework for Integrating Experimental and Computational Data
Caption: An integrated approach combining experimental and computational methods for robust conformational validation.
Conclusion
Validating the peptidomimetic conformation of piperazinone rings is a non-trivial but essential task in modern drug design. A definitive understanding of the three-dimensional structure requires a synergistic approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. By carefully designing experiments, meticulously analyzing the data, and integrating the findings from each technique, researchers can build a comprehensive and validated conformational model. This detailed structural knowledge is the bedrock upon which the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties is built.
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Molecular Simulation of Conformational Pre-Organization in Cyclic RGD Peptides. Journal of Chemical Information and Modeling. Available at: [Link]
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Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]
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Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer. Journal of Organic Chemistry. Available at: [Link]
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Synthesis and Conformational Characterization of Diketopiperazines Bearing a Benzyl Moiety. Chemistry Letters. Available at: [Link]
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Conformational studies on methionyl-containing diketopiperazines. ScienceDirect. Available at: [Link]
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Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance. PMC. Available at: [Link]
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How computer simulations can help to understand and improve the passive membrane permeability of cyclic peptides. ETH Zurich Research Collection. Available at: [Link]
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Conformational Study of the Jet-Cooled Diketopiperazine Peptide Cyclo Tyrosyl-Prolyl. The Journal of Physical Chemistry B. Available at: [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]
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Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. MDPI. Available at: [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. Available at: [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]
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Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications. Available at: [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]
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Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations. MDPI. Available at: [Link]
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High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]
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Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. IUCr Journals. Available at: [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]
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Designing Peptide Therapeutics on a Quantum Computer. D-Wave. Available at: [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
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How Computation Is Taking Peptide Therapeutics under Its Wing. PMC. Available at: [Link]
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X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. Available at: [Link]
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A novel fragmentation strategy for quantum simulations of peptides. arXiv. Available at: [Link]
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(a) Preferred conformation of 4 determined by nOe, (b) t-ROESY spectrum... ResearchGate. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[6]uril guests: experimental and computational insights into supramolecular binding. PMC. Available at: [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
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Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. Available at: [Link]
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Rotating Frame NOE: ROE. Glycopedia. Available at: [Link]
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NOESY and ROESY NMR Techniques Guide. Scribd. Available at: [Link]
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- 33. mdpi.com [mdpi.com]
Pharmacokinetic Profile Comparison: Optimization of Piperazinone Drug Candidates
Executive Summary
The piperazinone scaffold is a privileged structural motif in medicinal chemistry, widely utilized as a peptidomimetic constraint in protease inhibitors, GPCR ligands (e.g., P2X7 antagonists), and antiviral agents. While the scaffold offers favorable hydrogen-bonding geometry and rigidification, it frequently suffers from rapid oxidative clearance in early discovery phases.
This guide provides an objective, data-driven comparison of three representative piperazinone candidates—PZ-101 (Baseline) , PZ-202 (Sterically Hindered) , and PZ-303 (Bioisostere/Fluorinated) . We analyze the transition from high-clearance liability to an optimized pharmacokinetic (PK) profile suitable for oral dosing.
Candidate Architecture & Structural Logic
To understand the PK divergence, we must first define the structural variations. The core challenge with piperazinones is the metabolic susceptibility of the methylene carbons adjacent to the basic amine (C-3/C-5 positions), which are prone to Cytochrome P450 (CYP)-mediated oxidation.
-
Candidate A: PZ-101 (Baseline)
-
Candidate B: PZ-202 (Sterically Blocked)
-
Structure:gem-dimethyl substitution at the C-3 position.
-
Logic: Steric hindrance prevents the approach of the heme-iron reactive center of CYP enzymes.
-
Risk:[4] Increased lipophilicity (LogP > 2.5) may reduce solubility and increase non-specific binding.
-
-
Candidate C: PZ-303 (Electronic Optimization)
-
Structure: Fluorine introduction (C-3 mono-fluoro) or scaffold hopping to a bridged bicyclic system.
-
Logic: Fluorine lowers the electron density of the C-H bond, increasing bond dissociation energy (BDE) and resisting hydrogen abstraction by CYPs without significantly adding lipophilic bulk.
-
Experimental Framework: Self-Validating Protocols
Reliable PK data relies on rigorous, reproducible workflows. Below are the specific protocols used to generate the comparative data.
In Vitro Microsomal Stability Assay
Purpose: To determine Intrinsic Clearance (
-
Reagents: Pooled Human Liver Microsomes (HLM, 20 mg/mL), NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM
, 0.4 U/mL G6PD), Phosphate Buffer (100 mM, pH 7.4). -
Protocol:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound (1 µM final) to prevent saturation kinetics (
effects). Equilibrate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) to precipitate proteins and halt metabolism.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Validation: Verapamil (high clearance) and Warfarin (low clearance) must be run as controls. Data is rejected if controls deviate >20% from historical means.
In Vivo Pharmacokinetics (Rat)
Purpose: To evaluate Bioavailability (
-
Subjects: Male Sprague-Dawley rats (n=3 per arm), fasted 12h pre-dose.
-
Dosing:
-
IV Arm: 1 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline).
-
PO Arm: 5 mg/kg (formulated in 0.5% Methylcellulose suspension).
-
-
Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.
-
Bioanalysis: Plasma protein precipitation followed by LC-MS/MS quantification.[6]
Comparative Pharmacokinetic Data
The following data summarizes the performance of the three candidates.
Table 1: Physicochemical & In Vitro Stability Profile
| Parameter | PZ-101 (Baseline) | PZ-202 (Blocked) | PZ-303 (Optimized) | Ideal Range |
| LogP | 1.8 | 2.9 | 2.1 | 1.0 – 3.0 |
| Solubility (pH 7.4) | > 200 µM | 45 µM | 180 µM | > 100 µM |
| HLM | 145 µL/min/mg | 12 µL/min/mg | 28 µL/min/mg | < 40 (Low-Mod) |
| Hepatocyte Stability ( | 18 min | > 120 min | 95 min | > 60 min |
| PPB (Human) | 65% | 92% | 78% | < 95% |
-
Analysis: PZ-101 shows rapid turnover (
), confirming the metabolic liability of the scaffold. PZ-202 fixes the stability but sacrifices solubility (LogP spike). PZ-303 maintains the "Goldilocks" zone of stability and solubility.
Table 2: In Vivo PK Parameters (Rat, 1 mg/kg IV)
| Parameter | PZ-101 | PZ-202 | PZ-303 |
| Clearance ( | 65.0 (High) | 12.5 (Low) | 18.0 (Low-Mod) |
| Volume ( | 1.2 | 4.5 | 2.1 |
| Half-life ( | 0.4 | 6.2 | 3.8 |
| Oral Bioavailability ( | 12% | 45% | 68% |
-
Analysis:
-
PZ-101: High hepatic extraction leads to low
(12%). It is effectively a "flow-limited" drug. -
PZ-202: Excellent half-life, but the high
(4.5 L/kg) suggests extensive tissue distribution/sequestration due to lipophilicity. -
PZ-303: The optimized candidate. Moderate clearance and volume result in a manageable half-life and superior bioavailability (68%), likely due to better solubility enhancing absorption compared to PZ-202.
-
Mechanistic Insight: The Optimization Workflow
The following diagrams illustrate the logic flow of the optimization campaign and the specific metabolic pathway being mitigated.
Diagram 1: Lead Optimization Logic Flow
Caption: Iterative workflow transforming the hit (PZ-101) into a lead candidate via metabolic identification and structural modification.
Diagram 2: Metabolic Pathway & Blocking Strategy
Caption: Mechanism of CYP-mediated instability in PZ-101 vs. metabolic resistance in PZ-303.
Strategic Recommendations
-
Select PZ-303 as Lead: It offers the best balance of metabolic stability (
) and physicochemical properties (Solubility > 100 µM). -
Reject PZ-101: The clearance is too high for an oral drug; it would require BID or TID dosing and likely exhibit high patient-to-patient variability.
-
Reserve PZ-202 as Backup: While stable, the high lipophilicity risks toxicity (phospholipidosis) and formulation challenges. It should be held in reserve only if PZ-303 fails safety toxicology.
-
Next Steps: Proceed with PZ-303 into CYP Induction assays (to ensure it doesn't auto-induce metabolism) and hERG channel screening (cardiac safety), as fluorination can sometimes alter channel affinity.
References
-
Review of Piperazine/Piperazinone Scaffolds
-
Microsomal Stability Protocol Standards
-
Metabolic Liabilities of Nitrogen Heterocycles
-
Scaffold Hopping & Fluorination Strategies
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
